molecular formula C9H10BrNO2 B2787952 4-Bromo-D-phenylalanine CAS No. 220497-81-4; 24250-84-8; 62561-74-4

4-Bromo-D-phenylalanine

Cat. No.: B2787952
CAS No.: 220497-81-4; 24250-84-8; 62561-74-4
M. Wt: 244.088
InChI Key: PEMUHKUIQHFMTH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-D-phenylalanine is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.088. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-D-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-D-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(4-bromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMUHKUIQHFMTH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62561-74-4
Record name (R)-2-amino-3-(4-bromophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-D-phenylalanine: Properties, Safety, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

This guide provides an in-depth analysis of 4-Bromo-D-phenylalanine, a crucial non-canonical amino acid, designed for professionals in research, drug development, and medicinal chemistry. We will explore its fundamental properties, provide a detailed breakdown of its safety profile, and illuminate its strategic applications, particularly in peptide synthesis, to enhance therapeutic agent development.

Introduction: The Strategic Advantage of 4-Bromo-D-phenylalanine

4-Bromo-D-phenylalanine is a derivative of the natural amino acid D-phenylalanine. The introduction of a bromine atom at the para-position of the phenyl ring imparts unique steric and electronic properties. This modification is not merely an incremental change; it provides researchers with a powerful tool to modulate the biological activity, stability, and pharmacokinetic profiles of peptides and other bioactive molecules.[1]

The D-configuration offers inherent resistance to enzymatic degradation by proteases within biological systems, which typically recognize L-amino acids. This significantly extends the in-vivo half-life of peptide-based therapeutics.[1] Furthermore, the bromine atom can influence binding affinity with biological targets and serves as a reactive handle for further chemical modifications, making 4-Bromo-D-phenylalanine an invaluable building block in modern drug discovery.[2][3] Its applications span the development of novel therapeutics for neurological disorders, oncology, and metabolic research.[2][3]

Core Chemical and Physical Properties

Accurate identification and understanding of a compound's physical properties are paramount for its effective use in research. The primary identifier for 4-Bromo-D-phenylalanine is its CAS (Chemical Abstracts Service) number: 62561-74-4 .[2][4] It is critical to distinguish this from the L-enantiomer (CAS: 24250-84-8) and the racemic DL-mixture (CAS: 14091-15-7).[5][6]

PropertyValueSource(s)
CAS Number 62561-74-4[2][4]
Molecular Formula C₉H₁₀BrNO₂[2][4]
Molecular Weight 244.09 g/mol [2][4][6]
Appearance White to off-white powder/solid[2][3]
Melting Point 216 - 222 °C[2]
Synonyms (2R)-2-amino-3-(4-bromophenyl)propanoic acid, H-D-Phe(4-Br)-OH, p-Bromo-D-phenylalanine[2][4]
Storage Temperature 0 - 8 °C[2][3]

Comprehensive Safety Data Sheet (SDS) Analysis

A rigorous understanding of safety protocols is non-negotiable. The following analysis synthesizes data from multiple supplier safety data sheets to provide a comprehensive overview for safe handling and storage.

Hazard Identification

According to the Globally Harmonized System (GHS), 4-Bromo-D-phenylalanine is classified with the following hazards:

  • H315: Causes skin irritation .[4][7]

  • H319: Causes serious eye irritation .[4][7]

  • H335: May cause respiratory irritation .[4][7]

The corresponding signal word is Warning .[6][7] Researchers must handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks.

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory tract irritation
First-Aid and Emergency Procedures

In case of exposure, the following first-aid measures should be implemented immediately:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, consult a physician.[7]

  • Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Ingestion: If swallowed, seek immediate medical assistance. Do not induce vomiting unless directed by medical personnel.[8]

Protocols for Safe Handling and Storage

Adherence to proper handling and storage protocols is essential for ensuring laboratory safety and maintaining the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust.[9][10]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][8]

  • Avoid contact with skin, eyes, and clothing.[8][9]

  • Wash hands thoroughly after handling the compound.[5][9]

  • Do not eat, drink, or smoke in the laboratory area.[5][11]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8][12]

  • The recommended storage temperature is refrigerated (0-8°C).[2][6]

  • Keep away from incompatible materials such as strong oxidizing agents.[5][8]

  • Some suppliers recommend storing under an inert gas as the material may be hygroscopic.[5]

Key Applications in Drug Development and Research

The unique characteristics of 4-Bromo-D-phenylalanine make it a versatile tool for scientists.

  • Peptide Synthesis and Therapeutics: It is a fundamental building block in peptide synthesis.[3] Its D-configuration enhances resistance to enzymatic degradation, while the bromo-phenyl side chain can increase binding affinity and lipophilicity, leading to more potent and selective therapeutic agents.[1]

  • Enzyme Inhibition and Receptor Binding: The compound is used extensively in studies focused on enzyme inhibition and receptor binding.[2] The bromine atom acts as a heavy atom probe in X-ray crystallography and can form halogen bonds, providing specific interactions within protein binding pockets.

  • Biochemical Research: Researchers use this compound to investigate protein folding, protein-ligand interactions, and other complex biological processes.[3][13] It can be incorporated into proteins to serve as a probe for studying structure-activity relationships.[13]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized, step-by-step protocol for the incorporation of Boc-4-bromo-D-phenylalanine into a peptide sequence using manual solid-phase synthesis. The causality behind the choice of a Boc (tert-butyloxycarbonyl) protecting group is its stability to many reagents and its clean removal with mild acid, a cornerstone of this synthesis strategy.

Workflow: Boc-SPPS Cycle for 4-Bromo-D-phenylalanine Incorporation

SPPS_Workflow Start Start: Resin with N-terminal Boc-protected amino acid Deprotection Step 1: Deprotection Treat with TFA in DCM to remove Boc group Start->Deprotection Wash1 Step 2: Wash DCM, IPA, DCM to remove reagents Deprotection->Wash1 Neutralization Step 3: Neutralization Treat with DIEA in DCM to neutralize TFA salt Wash1->Neutralization Wash2 Step 4: Wash DCM to remove excess base Neutralization->Wash2 Coupling Step 5: Coupling Add Boc-4-bromo-D-Phe, HBTU/HOBt, and DIEA in DMF Wash2->Coupling Wash3 Step 6: Wash DMF, DCM to remove excess reagents Coupling->Wash3 Cycle Repeat Cycle for Next Amino Acid Wash3->Cycle

Caption: Workflow for Boc-based solid-phase peptide synthesis.

Methodology:

  • Resin Preparation: Start with a suitable solid support (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid, which is N-terminally Boc-protected.

  • Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50% TFA/DCM) for 20-30 minutes. This exposes the free amine for the next coupling step.

  • Washing: Thoroughly wash the resin to remove residual TFA and the cleaved Boc-group. A typical wash cycle is DCM (3x), isopropanol (IPA) (1x), and DCM (3x).

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the amine by treating the resin with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM (e.g., 5-10% DIEA/DCM) for 5-10 minutes. This is crucial for an efficient subsequent coupling reaction.

  • Washing: Wash the resin with DCM (3x) to remove excess DIEA.

  • Coupling: Prepare the coupling solution. Dissolve Boc-4-bromo-D-phenylalanine and a coupling agent like HBTU/HOBt in N,N-dimethylformamide (DMF). Add DIEA and then add this activated mixture to the resin. Allow the reaction to proceed for 1-2 hours. The bromine on the phenyl ring is stable to these standard coupling conditions.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, cleave the full peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

This self-validating protocol includes washing and neutralization steps that are critical for driving the reaction to completion at each stage, ensuring a high-purity final product.

Conclusion

4-Bromo-D-phenylalanine is a high-value chemical tool for scientists and researchers in drug discovery. Its unique combination of stereochemical stability and the versatile functionality of the bromine atom allows for the rational design of peptide-based therapeutics with improved efficacy and pharmacokinetic properties. A thorough understanding of its chemical properties and strict adherence to the safety protocols outlined in its SDS are essential for its effective and safe utilization in the laboratory. As peptide-based drugs continue to gain prominence, the strategic incorporation of non-canonical amino acids like 4-Bromo-D-phenylalanine will remain a cornerstone of innovative therapeutic development.

References

  • Understanding the Role of D-4-Bromophenylalanine in Peptide Design . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis method for 4-bromo-o-phenylenediamine.
  • Dl-Phenylalanine Safety Data Sheet . Breckland Scientific Supplies Ltd. [Link]

  • The Versatility of Acetyl-4-bromo-DL-phenylalanine in Biochemical and Material Science Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • D-phenylalanine and other enkephalinase inhibitors as pharmacological agents: implications for some important therapeutic application . PubMed. [Link]

  • (R)-2-amino-3-(4-bromophenyl)propionic acid . PubChem. [Link]

Sources

An In-depth Technical Guide on the Metabolic Stability of Peptides Containing 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Peptide Therapeutics and the Promise of Unnatural Amino Acids

Peptide-based therapeutics represent a rapidly growing class of drugs, offering high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, leading to short in vivo half-lives.[1] This instability is primarily due to rapid degradation by proteases, which are enzymes that break down proteins and peptides.[2] To overcome this significant hurdle, medicinal chemists have explored various strategies, including the incorporation of unnatural amino acids into peptide sequences. One such strategy is the substitution of a natural L-amino acid with its D-enantiomer, which can confer remarkable resistance to proteolysis.[3] This guide focuses on a specific unnatural amino acid, 4-Bromo-D-phenylalanine, and provides a comprehensive overview of its role in enhancing the metabolic stability of peptides.

The introduction of 4-Bromo-D-phenylalanine into a peptide sequence is a strategic decision rooted in fundamental principles of enzymology. Proteases exhibit a high degree of stereospecificity, meaning they are evolved to recognize and cleave peptide bonds flanked by L-amino acids.[2] The D-configuration of 4-Bromo-D-phenylalanine presents a stereochemically "unnatural" structure that hinders the binding of the peptide into the active site of these enzymes, thereby significantly reducing the rate of degradation.[4] Furthermore, the bromine atom on the phenyl ring can introduce unique electronic and steric properties that may influence peptide conformation and receptor binding.[4]

This technical guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the principles and methodologies for evaluating the metabolic stability of peptides containing 4-Bromo-D-phenylalanine. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro stability assays, and discuss the interpretation of the resulting data.

The Structural Rationale: 4-Bromo-D-phenylalanine

The decision to incorporate 4-Bromo-D-phenylalanine into a peptide backbone is driven by its unique structural features that directly address the primary liability of peptide drugs: susceptibility to enzymatic degradation.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock Solution (e.g., in DMSO) Incubation_Mix Incubate Peptide in Plasma (37°C) Peptide_Stock->Incubation_Mix Plasma Human Plasma (pooled, anticoagulant-treated) Plasma->Incubation_Mix Time_Points Aliquots taken at Time Points (T=0, 5, 15, 30, 60, 120 min) Incubation_Mix->Time_Points Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Quantify Remaining Peptide Calculate Half-life (t½) LCMS->Data_Analysis

Caption: Workflow for a typical in vitro plasma stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test peptide (e.g., 10 mM in DMSO).

    • Thaw pooled human plasma (containing an anticoagulant such as heparin or EDTA) at 37°C.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Initiate the reaction by adding the peptide stock solution to the plasma to achieve a final concentration (e.g., 1-10 µM).

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately terminate the enzymatic reaction by adding the aliquot to a quenching solution, typically cold acetonitrile containing an internal standard. [5]The internal standard is a compound of known concentration used to normalize for variations in sample processing and instrument response.

  • Sample Processing:

    • Vortex the quenched samples to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Develop an LC-MS/MS method to separate the parent peptide from its degradation products and quantify its concentration. [6]7. Data Analysis:

    • Plot the percentage of the parent peptide remaining at each time point.

    • Calculate the in vitro half-life (t½) by fitting the data to a first-order decay model.

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a peptide to metabolism by enzymes primarily located in the liver, the main site of drug metabolism. [7]Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.

Experimental Workflow:

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock Solution (e.g., in DMSO) Pre_Incubation Pre-incubate Peptide with Microsomes (37°C) Peptide_Stock->Pre_Incubation Microsomes Liver Microsomes (e.g., Human, Rat) Microsomes->Pre_Incubation Cofactor NADPH regenerating system Incubation_Mix Initiate reaction with Cofactor (NADPH) Cofactor->Incubation_Mix Pre_Incubation->Incubation_Mix Time_Points Aliquots taken at Time Points (T=0, 5, 15, 30, 60 min) Incubation_Mix->Time_Points Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Quantify Remaining Peptide Calculate Half-life (t½) & Intrinsic Clearance (CLint) LCMS->Data_Analysis

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test peptide.

    • Prepare a suspension of liver microsomes (from the species of interest, e.g., human, rat) in a suitable buffer.

    • Prepare a solution of the NADPH-regenerating system, which provides the necessary cofactor for CYP enzyme activity.

  • Incubation:

    • Pre-warm the microsomal suspension to 37°C.

    • Add the peptide stock solution to the microsomes and pre-incubate for a short period.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling and Quenching:

    • Follow the same procedure as in the plasma stability assay, taking aliquots at specified time points and quenching the reaction with cold acetonitrile containing an internal standard.

  • Sample Processing and LC-MS/MS Analysis:

    • Follow the same procedures for protein precipitation, centrifugation, and LC-MS/MS analysis as described for the plasma stability assay.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent peptide remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize the peptide.

Data Interpretation and Case Study

The primary output of these stability assays is the in vitro half-life (t½), which provides a quantitative measure of how quickly the peptide is degraded. A longer half-life indicates greater metabolic stability.

Illustrative Case Study:

To demonstrate the impact of incorporating 4-Bromo-D-phenylalanine, consider a hypothetical therapeutic peptide, "Peptide-L-Phe," and its analogue, "Peptide-D-Br-Phe," where the L-phenylalanine residue at a known protease cleavage site has been replaced with 4-Bromo-D-phenylalanine.

Table 1: Comparative In Vitro Metabolic Stability Data

PeptidePlasma Half-life (t½, min)Liver Microsomal Half-life (t½, min)
Peptide-L-Phe128
Peptide-D-Br-Phe> 240185

Note: The data presented in this table is illustrative and based on typical stability enhancements observed with D-amino acid substitutions.[3][5]

In this case study, the native Peptide-L-Phe is rapidly degraded in both plasma and liver microsomes, with half-lives of 12 and 8 minutes, respectively. Such rapid degradation would likely render the peptide ineffective in vivo. In contrast, the incorporation of 4-Bromo-D-phenylalanine in Peptide-D-Br-Phe results in a dramatic increase in metabolic stability. The half-life in plasma is extended to over 240 minutes, and the liver microsomal half-life is increased to 185 minutes. This substantial improvement in stability is a direct consequence of the D-amino acid's ability to resist proteolytic cleavage.

Identification of Degradation Products

Beyond quantifying the disappearance of the parent peptide, it is crucial to identify the degradation products to understand the metabolic pathways. High-resolution mass spectrometry is a powerful tool for this purpose. [2]By analyzing the mass-to-charge ratio of the fragments, the specific cleavage sites on the peptide backbone can be determined. This information is invaluable for guiding further peptide optimization efforts.

Conclusion and Future Perspectives

The incorporation of 4-Bromo-D-phenylalanine is a highly effective strategy for enhancing the metabolic stability of peptide-based drug candidates. The D-configuration of this unnatural amino acid provides a robust defense against proteolytic degradation, a primary obstacle in the development of peptide therapeutics. The in vitro plasma and liver microsomal stability assays are essential tools for quantitatively assessing the impact of such modifications.

As the field of peptide drug discovery continues to advance, the strategic use of unnatural amino acids like 4-Bromo-D-phenylalanine will be instrumental in designing next-generation therapeutics with improved pharmacokinetic profiles and enhanced clinical efficacy. Further research into the interplay between halogenation, stereochemistry, and peptide conformation will undoubtedly unlock new avenues for creating more potent and durable peptide medicines.

References

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Frontiers in Microbiology. Available at: [Link]

  • Understanding the Role of D-4-Bromophenylalanine in Peptide Design. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • This reference is not explicitly cited in the text but provides relevant background inform
  • This reference is not explicitly cited in the text but provides relevant background inform
  • A biomimetic approach for enhancing the in vivo half-life of peptides. (2014). Proceedings of the National Academy of Sciences. Available at: [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. (2025). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. (2020). Molecules. Available at: [Link]

  • This reference is not explicitly cited in the text but provides relevant background inform
  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Frontiers in Microbiology. Available at: [Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. (2021). International Journal of Molecular Sciences. Available at: [Link]

Sources

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of 4-Bromo-D-phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 4-Bromo-D-phenylalanine in Drug Discovery

4-Bromo-D-phenylalanine (4-Br-D-Phe) is a synthetic amino acid derivative that is gaining significant interest in the fields of medicinal chemistry and drug development.[1] Its structure, which incorporates a bromine atom at the para position of the phenyl ring of D-phenylalanine, imparts unique chemical properties that make it a valuable tool for creating novel therapeutics.[1] The introduction of the halogen atom can modulate the compound's reactivity, lipophilicity, and metabolic stability, potentially leading to enhanced pharmacological activity and improved pharmacokinetic profiles of parent drug molecules.[1] This guide provides a comprehensive overview of the key considerations and methodologies for evaluating the bioavailability and pharmacokinetics of 4-Bromo-D-phenylalanine derivatives, intended for researchers, scientists, and professionals in drug development.

Part 1: Theoretical Framework and Predictive Analysis

Before embarking on extensive experimental studies, a thorough theoretical analysis can provide valuable insights into the potential pharmacokinetic profile of a 4-Bromo-D-phenylalanine derivative.

Physicochemical Properties and Lipinski's Rule of Five

A fundamental starting point is the assessment of the physicochemical properties of the derivative . Parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are critical determinants of oral bioavailability. Lipinski's "Rule of Five" serves as a useful guideline to predict the druglikeness of a compound for oral administration.[2][3][4][5]

PropertyGuideline (Lipinski's Rule of Five)4-Bromo-L-phenylalanine Properties
Molecular Weight≤ 500 Da244.08 g/mol
LogP (octanol-water partition coefficient)≤ 5-0.4
Hydrogen Bond Donors≤ 52
Hydrogen Bond Acceptors≤ 103

Table 1: Physicochemical properties of 4-Bromo-L-phenylalanine in the context of Lipinski's Rule of Five. Data from PubChem.[6]

As illustrated in Table 1, the parent compound 4-Bromo-L-phenylalanine adheres to Lipinski's Rule of Five, suggesting a higher likelihood of good oral absorption and permeability. However, it is crucial to evaluate each new derivative individually, as modifications can significantly alter these properties.

In Silico ADME Modeling

Computational, or in silico, models offer a rapid and cost-effective means of predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[7][8][9][10] These models utilize algorithms based on the chemical structure of the compound to forecast its behavior in the body. For 4-Bromo-D-phenylalanine derivatives, in silico tools can predict:

  • Intestinal Absorption: Likelihood of absorption from the gastrointestinal tract.

  • Blood-Brain Barrier Permeability: Potential to cross into the central nervous system.

  • Plasma Protein Binding: Extent of binding to plasma proteins, which affects the free drug concentration.

  • Metabolic Stability: Susceptibility to metabolism by enzymes such as Cytochrome P450s.

While these predictions are valuable for initial screening, they must be validated through experimental studies.

Part 2: In Vitro Assessment of Bioavailability

In vitro models provide a controlled environment to investigate specific aspects of a drug's absorption and potential for transport across biological membranes.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model for predicting human intestinal absorption of drugs.[11][12] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a differentiated monolayer seed->culture teer Measure Transepithelial Electrical Resistance (TEER) to assess monolayer integrity culture->teer add_compound Add 4-Br-D-Phe derivative to apical (A) or basolateral (B) chamber teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from the receiver chamber at specified time points incubate->sample quantify Quantify compound concentration using LC-MS/MS sample->quantify calculate Calculate Apparent Permeability Coefficient (Papp)

Caption: Workflow for Caco-2 Permeability Assay.

The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 monolayer. By measuring transport in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, an efflux ratio can be determined. An efflux ratio significantly greater than 1 suggests that the compound is a substrate for efflux transporters, such as P-glycoprotein, which can limit its absorption.

Part 3: In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate in a living system. Rodent models, such as rats and mice, are commonly used in early-stage drug development.

Study Design for an Oral Bioavailability Study in Rodents

A well-designed in vivo study is critical for obtaining reliable pharmacokinetic data.

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used.

  • Dosing:

    • Oral (PO): Administration by oral gavage to assess absorption.

    • Intravenous (IV): Administration to determine the drug's disposition without the absorption phase, which is necessary for calculating absolute bioavailability.

  • Dose Levels: At least one dose level should be tested.

  • Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Bioanalysis: Plasma concentrations of the 4-Bromo-D-phenylalanine derivative are quantified using a validated analytical method, typically LC-MS/MS.

Oral_Bioavailability_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis and PK Analysis po_group Administer 4-Br-D-Phe derivative orally (PO) to one group of rats blood_collection Collect serial blood samples at predefined time points po_group->blood_collection iv_group Administer 4-Br-D-Phe derivative intravenously (IV) to a separate group iv_group->blood_collection plasma_prep Process blood to obtain plasma blood_collection->plasma_prep lcms Quantify drug concentration in plasma using LC-MS/MS plasma_prep->lcms pk_params Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) lcms->pk_params bioavailability Calculate absolute oral bioavailability (F%) pk_params->bioavailability

Caption: Workflow for a rodent oral bioavailability study.

Pharmacokinetic Parameters

The following key pharmacokinetic parameters are determined from the plasma concentration-time data:

  • Cmax: Maximum plasma concentration.[13][14][15]

  • Tmax: Time to reach Cmax.[13][14][15]

  • AUC (Area Under the Curve): A measure of total drug exposure over time.[13][14][15]

  • t1/2 (Half-life): Time required for the plasma concentration to decrease by half.

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Tissue Distribution Studies

To understand where the 4-Bromo-D-phenylalanine derivative distributes in the body, tissue distribution studies can be performed. This typically involves administering a radiolabeled version of the compound to rodents and measuring the radioactivity in various tissues at different time points.[16]

Part 4: Metabolism of 4-Bromo-D-phenylalanine Derivatives

Understanding the metabolic fate of a drug candidate is crucial for assessing its safety and efficacy.

Expected Metabolic Pathways

While specific metabolic data for 4-Bromo-D-phenylalanine is limited, we can infer potential pathways based on the metabolism of D-amino acids and brominated compounds.

  • D-Amino Acid Oxidase (DAO): D-amino acids in mammals are primarily metabolized by D-amino acid oxidase (DAO), an enzyme that catalyzes oxidative deamination.[11][17][18][19][20] This process would convert 4-Bromo-D-phenylalanine to its corresponding α-keto acid, 4-bromophenylpyruvic acid.

  • Debromination: The bromine atom may be susceptible to metabolic removal through oxidative or reductive debromination processes. This could lead to the formation of D-phenylalanine or other hydroxylated metabolites.

Metabolism_Pathway 4-Br-D-Phe 4-Bromo-D-phenylalanine 4-Br-PPA 4-Bromophenylpyruvic Acid (α-keto acid) 4-Br-D-Phe->4-Br-PPA D-Amino Acid Oxidase D-Phe D-Phenylalanine 4-Br-D-Phe->D-Phe Reductive Debromination Conjugates Glucuronide or Sulfate Conjugates 4-Br-D-Phe->Conjugates Phase II Conjugation Excretion Excretion 4-Br-PPA->Excretion D-Phe->Excretion Conjugates->Excretion

Caption: Potential metabolic pathways of 4-Bromo-D-phenylalanine.

In Vitro Metabolism Studies

To experimentally investigate the metabolic stability and identify metabolites, in vitro systems are employed:

  • Liver Microsomes: Contain a high concentration of Cytochrome P450 enzymes and are used to assess Phase I metabolism.

  • Hepatocytes: Intact liver cells that contain both Phase I and Phase II metabolic enzymes, providing a more complete picture of metabolism.

Part 5: Analytical Methodologies

Accurate and sensitive analytical methods are the cornerstone of any pharmacokinetic study.

Sample Preparation

Biological samples such as plasma and tissue homogenates require processing to remove proteins and other interfering substances before analysis. Common techniques include:

  • Protein Precipitation: Using organic solvents like acetonitrile to precipitate proteins.

  • Liquid-Liquid Extraction: Separating the analyte of interest into an immiscible organic solvent.

  • Solid-Phase Extraction: Using a solid sorbent to selectively retain and elute the analyte.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[12][21][22][23][24] A validated LC-MS/MS method should be established for the 4-Bromo-D-phenylalanine derivative, including the determination of linearity, accuracy, precision, and stability.

Conclusion

The evaluation of the bioavailability and pharmacokinetics of 4-Bromo-D-phenylalanine derivatives requires a multi-faceted approach, integrating theoretical predictions, in vitro assays, and in vivo studies. While direct pharmacokinetic data for these specific compounds are not yet widely available, the methodologies outlined in this guide provide a robust framework for their comprehensive assessment. A thorough understanding of the ADME properties of these novel derivatives is paramount for their successful development into safe and effective therapeutic agents.

References

  • Science.gov. (n.d.). pharmacokinetic parameters cmax: Topics by Science.gov. Retrieved from [Link]

  • Endrenyi, L., & Tothfalusi, L. (1997). Choice of characteristics and their bioequivalence ranges for the comparison of absorption rates of immediate-release drug formulations. Journal of pharmaceutical sciences, 86(5), 573–579. Retrieved from [Link]

  • Cimbora-Zovko, T., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Molecules, 29(13), 3042. Retrieved from [Link]

  • ResearchGate. (n.d.). D-Amino Acids : Physiology, Metabolism, and Application | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214. PubChem. Retrieved from [Link]

  • Barrento, S., et al. (2016). Experimental determination of the oral bioavailability and bioaccessibility of lead particles. Environmental Pollution, 214, 351-359. Retrieved from [Link]

  • ResearchGate. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • Dadachova, E., et al. (2018). Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics. Methods in molecular biology (Clifton, N.J.), 1827, 223–230. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemical Properties of Human D-Amino Acid Oxidase. PubMed Central. Retrieved from [Link]

  • Parnas, M. L., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 35(5), 1181–1186. Retrieved from [Link]

  • ResearchGate. (2014). Advancements in Predictive In Silico Models for ADME. Retrieved from [Link]

  • Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. Pharmaceutical research, 28(5), 946–957. Retrieved from [Link]

  • Kimura, R., et al. (2011). D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. The Journal of toxicological sciences, 36(5), 659–670. Retrieved from [Link]

  • Godfrey, K. R., & Arundel, P. A. (2012). Finding T max and C max in Multicompartmental Models. Computational and mathematical methods in medicine, 2012, 974230. Retrieved from [Link]

  • ClinicalTrials.gov. (2019). A Phase I, 2-Part, Open-Label Study to Investigate the Safety, Tolerability, and Pharmacokinetics of Multiple Do. Retrieved from [Link]

  • Kim, B., et al. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(12), 1845–1849. Retrieved from [Link]

  • SciSpace. (n.d.). D-Amino acid oxidase: Physiological role and applications. Retrieved from [Link]

  • ResearchGate. (2011). Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Comparison of the Tissue Distribution of a Long-Circulating Glucagon-like Peptide-1 Agonist Determined by Positron Emission Tomography and Quantitative Whole-Body Autoradiography. PubMed Central. Retrieved from [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). Predicting ADME properties in silico: methods and models. Nature reviews. Drug discovery, 2(3), 192–204. Retrieved from [Link]

  • Nakada, T., et al. (2020). Interaction of Halogenated Tyrosine/Phenylalanine Derivatives with Organic Anion Transporter 1 in the Renal Handling of Tumor Imaging Probes. Pharmaceuticals (Basel, Switzerland), 13(10), 282. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipinski's "Rule of five." | Download Scientific Diagram. Retrieved from [Link]

  • Sasabe, J., et al. (2023). Mammals sustain amino acid homochirality against chiral conversion by symbiotic microbes. Proceedings of the National Academy of Sciences of the United States of America, 120(15), e2218360120. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemical studies on the metabolic activation of halogenated alkanes. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2023). Luvadaxistat: A Novel Potent and Selective D-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • spectrapluss.com. (n.d.). Stable Isotopes for Quantitative Proteomics. Retrieved from [Link]

  • ResearchGate. (2019). D-Amino acids in biological systems. Retrieved from [Link]

  • ResearchGate. (2004). Biological role of D-amino acid oxidase and D-aspartate oxidase: Effects of D-amino acids. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Taylor & Francis Online. (2018). D-amino acids in nature, agriculture and biomedicine. Retrieved from [Link]

  • Frontiers. (n.d.). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Retrieved from [Link]

  • MDPI. (n.d.). Alleviation of Ulcerative Colitis in Mice by Individual Fermentation of Periplaneta americana Powder with L. bulgaricus SN22 and S. thermophilus SN05. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Retrieved from [Link]

  • Frontiers. (n.d.). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Retrieved from [Link]

  • CDR - Center for Drug Research. (n.d.). Predictive/in Silico ADME. Retrieved from [Link]

  • agilent.com. (n.d.). Ammino-acid-concentraion-by-LC-MS.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetics properties of L-Phenylalanine. | Download Scientific Diagram. Retrieved from [Link]

  • YouTube. (2018). Sample preparation in a bioanalytical workflow – part 1. Retrieved from [Link]

  • Kim, M. H., et al. (2015). A Novel Concept of Amino Acid Supplementation to Improve the Growth of Young Malnourished Male Rats. Journal of medicinal food, 18(10), 1152–1158. Retrieved from [Link]

  • ResearchGate. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 4-Bromo-DL-phenylalanine, 99%, Thermo Scientific. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sample Preparation for LC‐MS Bioanalysis of Peptides. Retrieved from [Link]

  • University of Kentucky. (2020). Oral Gavage Delivery of Stable Isotope Tracer for in Vivo Metabolomics. UKnowledge. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Enzymatic resolution methods for producing chiral 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Resolution Strategies for Chiral 4-Bromo-D-Phenylalanine

Abstract

4-Bromo-D-phenylalanine (4-Br-D-Phe) is a critical non-canonical amino acid used as a chiral building block in the synthesis of peptide therapeutics, enzyme inhibitors, and cross-coupling precursors for drug discovery.[1][2][3] While chemical synthesis (e.g., Strecker synthesis followed by resolution) often suffers from low yields and harsh conditions, enzymatic resolution offers superior enantiopurity (>99% ee) and mild operating conditions. This guide details two distinct biocatalytic protocols: the Hydantoinase Process (Dynamic Kinetic Resolution) for scalable, high-yield production, and the Acylase-Mediated Kinetic Resolution for accessible laboratory-scale synthesis.

Introduction & Mechanistic Principles

The production of D-amino acids poses a unique challenge as natural protein synthesis machinery exclusively utilizes L-isomers. Biocatalysis overcomes this by exploiting enzymes with strict stereospecificity.

The Two Primary Approaches
  • Dynamic Kinetic Resolution (DKR) - The "Hydantoinase Process":

    • Concept: Utilizes a cascade of three enzymes to convert a racemic starting material (hydantoin) entirely into the D-amino acid.[1]

    • Advantage: Theoretical yield is 100% (vs. 50% for standard resolution) because the unreacted L-substrate is continuously racemized.

    • Best For: Industrial scale-up, cost efficiency, and atom economy.[1]

  • Kinetic Resolution (KR) - The "Acylase Route":

    • Concept: Uses an L-selective Aminoacylase to hydrolyze the L-enantiomer from a racemic N-acetyl mixture. The desired D-enantiomer remains as the unreacted N-acetyl derivative.

    • Advantage: Uses inexpensive, commercially available enzymes (e.g., Aspergillus melleus acylase).

    • Best For: Laboratory scale, quick access to material, and when specific D-selective enzymes are unavailable.

Method A: The Hydantoinase Process (Industrial Standard)

This method couples chemical or enzymatic racemization with stereoselective hydrolysis. It is the preferred route for multi-gram to kilogram synthesis of 4-Br-D-Phe.

Reaction Pathway Visualization

HydantoinaseProcess Rac_Hyd DL-5-(4-Bromobenzyl)hydantoin (Racemic Substrate) D_Hyd D-Hydantoin Intermediate Rac_Hyd->D_Hyd Equilibrium L_Hyd L-Hydantoin Intermediate Rac_Hyd->L_Hyd Equilibrium N_Carb N-Carbamoyl-D-4-Br-Phe D_Hyd->N_Carb D-Hydantoinase (Hydrolysis) L_Hyd->D_Hyd Hydantoin Racemase (or spontaneous @ pH >8.5) Product 4-Bromo-D-Phenylalanine (Final Product) N_Carb->Product D-Carbamoylase (Decarbamoylation)

Figure 1: The "Hydantoinase Process" converts racemic hydantoin to D-amino acid via a coupled racemization-hydrolysis cascade.[1][4][5]

Protocol: Hydantoinase-Mediated Synthesis

Materials:

  • Substrate: DL-5-(4-bromobenzyl)hydantoin (prepared via Bucherer-Bergs reaction from 4-bromobenzaldehyde).

  • Biocatalyst: Recombinant E. coli expressing D-hydantoinase (e.g., from Bacillus stearothermophilus) and D-carbamoylase (e.g., from Agrobacterium tumefaciens). Alternatively, commercial "D-Hydantoinase" enzyme kits.

  • Buffer: 0.1 M Potassium Phosphate (KPi), pH 8.5.

  • Cofactor: MnCl₂ (1 mM) is often required for hydantoinase stability.

Step-by-Step Procedure:

  • Substrate Preparation: Suspend DL-5-(4-bromobenzyl)hydantoin (50 g/L) in 0.1 M KPi buffer (pH 8.5). The substrate has low solubility; the reaction proceeds as a suspension.

  • Biocatalyst Addition: Add the crude enzyme extract or whole resting cells (10-20 g wet weight/L). Add MnCl₂ to a final concentration of 1 mM.

  • Reaction: Incubate at 40°C with overhead stirring (200 rpm) under a nitrogen atmosphere (to prevent oxidative side reactions, though less critical here than for oxidases).

    • Note: At pH 8.5, chemical racemization of the hydantoin occurs spontaneously, but adding a Hydantoin Racemase significantly speeds up the conversion of the L-isomer to the D-isomer.

  • Monitoring: Monitor consumption of the hydantoin and formation of N-carbamoyl intermediate via HPLC (C18 column).

  • Termination: Once conversion >98% (typically 24-48 h), stop the reaction by heating to 80°C for 10 mins or by acidifying to pH 4.0.

  • Purification:

    • Filter off biomass.

    • Apply the filtrate to a cation exchange resin (e.g., Dowex 50W).

    • Wash with water to remove N-carbamoyl intermediates (if any remain).

    • Elute 4-Br-D-Phe with 1 M NH₄OH.

    • Concentrate and crystallize from water/ethanol.

Method B: Acylase-Mediated Kinetic Resolution (Lab Standard)

This method is ideal when specific D-hydantoinase enzymes are not available. It relies on the commercially ubiquitous Aminoacylase I (usually L-selective) to "subtract" the L-isomer, leaving the D-precursor behind.

Workflow Visualization

AcylaseResolution Start N-Acetyl-DL-4-Bromo-Phenylalanine (Racemic Mixture) Reaction Hydrolysis Reaction (pH 7.5, 37°C) Start->Reaction Enzyme Aminoacylase I (Aspergillus melleus) + Co²⁺/Zn²⁺ Enzyme->Reaction Mixture Mixture: 1. L-4-Br-Phe (Free Amino Acid) 2. N-Acetyl-D-4-Br-Phe (Unreacted) Reaction->Mixture Separation Acidification (pH 1-2) & Extraction (Ethyl Acetate) Mixture->Separation Aqueous Aqueous Phase: L-4-Br-Phe Separation->Aqueous Removes L-isomer Organic Organic Phase: N-Acetyl-D-4-Br-Phe Separation->Organic Isolates D-precursor Hydrolysis Chemical Hydrolysis (2M HCl, Reflux) Organic->Hydrolysis FinalProduct 4-Bromo-D-Phenylalanine (>99% ee) Hydrolysis->FinalProduct

Figure 2: Kinetic Resolution workflow using L-Aminoacylase I. The D-enantiomer is isolated from the unreacted substrate.

Protocol: Acylase I Resolution

Materials:

  • Substrate: N-Acetyl-DL-4-bromo-phenylalanine (Synthesized by acetylating racemic 4-Br-Phe with acetic anhydride).

  • Enzyme: Aminoacylase I from Aspergillus melleus (Sigma-Aldrich/Merck).

  • Buffer: 0.1 M Phosphate Buffer, pH 7.5.

  • Additives: CoCl₂ (0.5 mM) acts as an activator.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 10 g of N-Acetyl-DL-4-Br-Phe in 200 mL of 0.1 M Phosphate Buffer (pH 7.5). Adjust pH with NaOH if necessary.

  • Enzyme Activation: Add CoCl₂ (final conc. 0.5 mM). Add 100 mg of Aminoacylase I powder.

  • Incubation: Incubate at 37°C with gentle shaking. Maintain pH at 7.5 by periodic addition of 1 M NaOH (or use a pH-stat titrator).

  • Completion: The reaction stops at 50% conversion (theoretical maximum for KR). This typically takes 12-24 hours.

  • Separation (Critical Step):

    • Acidify the mixture to pH 1.5 using 6 M HCl.

    • Extraction: Extract the mixture 3 times with Ethyl Acetate.

      • Aqueous Phase: Contains the hydrolyzed L-4-Br-Phe (can be recovered if needed).

      • Organic Phase: Contains the unreacted N-Acetyl-D-4-Br-Phe .

  • D-Isomer Recovery:

    • Dry the ethyl acetate layer (MgSO₄) and evaporate to obtain solid N-Acetyl-D-4-Br-Phe.

    • Hydrolysis: Reflux the solid in 2 M HCl for 2-3 hours to remove the acetyl group.

    • Neutralization: Neutralize with NH₄OH to pH 6.0 to precipitate the free amino acid.

    • Recrystallization: Recrystallize from hot water/ethanol to maximize enantiopurity.

Analytical Validation

To ensure "Trustworthiness" and "Self-Validation," every batch must be tested for Enantiomeric Excess (ee).

ParameterMethodSpecification
Enantiomeric Excess (% ee) Chiral HPLC (Crownpak CR(+) or Chirex 3126)> 99.0%
Mobile Phase Perchloric acid (pH 1.5) or CuSO₄/bufferIsocratic flow
Detection UV at 254 nmDistinct separation of L and D peaks
Chemical Purity 1H-NMR (D₂O/DCl)Confirm absence of acetyl group (Method B)

Troubleshooting & Optimization

  • Low Yield in Method A: Often due to poor racemization. Ensure pH is >8.0 or add a specific Hydantoin Racemase. Increase Mn²⁺ concentration if enzyme activity lags.

  • Low ee in Method B: The reaction may have proceeded past 50% (enzyme non-specificity). Stop the reaction slightly early (e.g., 45% conversion) to ensure the remaining D-substrate is pure, although this sacrifices yield.

  • Solubility Issues: 4-Bromo-phenylalanine derivatives are hydrophobic. Use co-solvents (5-10% DMSO or Methanol) if the enzyme tolerates it, but check activity first.

References

  • Hydantoinase Process Overview

    • Title: Carbamoylases: characteristics and applications in biotechnological processes.[5][6]

    • Source: PubMed / Appl Microbiol Biotechnol.
    • URL:[Link]

  • D-Amino Acid Synthesis Review

    • Title: Advances in Enzymatic Synthesis of D-Amino Acids.[1][7]

    • Source: MDPI / Catalysts.[1]

    • URL:[Link][1]

  • Acylase Kinetic Resolution

    • Title: Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I.[8]

    • Source: J. Am. Chem. Soc.[9] (Whitesides Group).[8]

    • URL:[Link]

  • 4-Bromo-D-Phenylalanine Properties: Title: 4-Bromo-D-phenylalanine Product Inform

Sources

Application Notes and Protocols: Palladium-Catalyzed Modification of 4-Bromo-D-phenylalanine Residues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision Engineering of Biologics

The site-specific modification of proteins is a transformative tool in chemical biology and drug development, enabling the creation of precisely engineered therapeutics, diagnostics, and research probes.[1][2] The incorporation of unnatural amino acids (UAAs) with bioorthogonal functionalities into proteins provides a powerful handle for such modifications.[3][4][5] Among these, 4-Bromo-D-phenylalanine (4-Br-D-Phe) has emerged as a particularly versatile UAA.[6] Its aryl bromide moiety is a stable and efficient substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse array of chemical entities onto a protein scaffold under mild, biocompatible conditions.[7][8][9]

Palladium-catalyzed reactions are renowned for their efficiency and broad substrate scope in organic synthesis.[10][11][12] Their adaptation to biological systems has opened new avenues for creating sophisticated bioconjugates with enhanced therapeutic properties, novel imaging capabilities, and improved structural and functional characteristics.[13] This guide provides a comprehensive overview of the principles and protocols for the palladium-catalyzed modification of 4-Br-D-Phe residues in peptides and proteins, with a focus on Suzuki-Miyaura, Sonogashira, and Heck couplings.

The Foundation: Incorporating 4-Bromo-D-phenylalanine

The journey begins with the site-specific incorporation of 4-Br-D-Phe into the protein of interest. This is typically achieved using amber codon suppression technology. In this method, a unique codon (e.g., the UAG "stop" codon) is repurposed to encode the UAA. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with endogenous amino acids or tRNAs. The corresponding phenylpyruvic acid precursors can also be utilized for biosynthesis.[14][15]

G cluster_0 Genetic Encoding of 4-Br-D-Phe Plasmid Plasmid encoding orthogonal Aminoacyl-tRNA Synthetase and tRNA_CUA HostCell Host Cell (e.g., E. coli) Plasmid->HostCell Culture Cell culture with 4-Br-D-Phe supplement HostCell->Culture TargetGene Target gene with UAG codon at desired site TargetGene->HostCell Expression Protein Expression & Purification Culture->Expression ModifiedProtein Protein with incorporated 4-Br-D-Phe Expression->ModifiedProtein G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Br(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RPdNu R-Pd(II)-Nu(L_n) Transmetal->RPdNu RedElim Reductive Elimination RPdNu->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Nu RedElim->Product Protein_Br Protein-4-Br-Phe (R-Br) Protein_Br->OxAdd Nu_Source Nucleophile Source (e.g., R'B(OH)2, R'C≡CH) Nu_Source->Transmetal

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl bromide of 4-Br-D-Phe and a variety of organoboron compounds, most commonly boronic acids. [10][16][17]This reaction is highly valued for its mild conditions, tolerance of aqueous environments, and the commercial availability of a vast array of boronic acids. [9][17] Mechanism Insight: The reaction is initiated by the oxidative addition of the Pd(0) catalyst to the C-Br bond of the phenylalanine residue. [18]The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed by the activation of the boronic acid with a base), followed by reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. [16] Protocol: Suzuki-Miyaura Coupling on a 4-Br-D-Phe Containing Protein

Materials:

  • Protein containing 4-Br-D-Phe (in a suitable buffer, e.g., PBS, pH 7.4)

  • Boronic acid derivative (e.g., phenylboronic acid, fluorescent dye-boronic acid)

  • Palladium catalyst: A water-soluble palladium precatalyst is recommended. Pd(OAc)2 with a water-soluble phosphine ligand like TPPTS (3,3',3''-phosphanetriyltris(benzenesulfonic acid) trisodium salt) is a common choice.

  • Base: A mild, biocompatible base such as sodium bicarbonate or potassium phosphate.

  • Degassed buffer

Procedure:

  • In a reaction vessel, prepare a solution of the 4-Br-D-Phe containing protein to a final concentration of 10-50 µM in degassed buffer.

  • Add the boronic acid derivative to a final concentration of 10-20 equivalents relative to the protein.

  • In a separate tube, prepare the palladium catalyst solution by mixing Pd(OAc)2 and the water-soluble ligand in a 1:3 molar ratio in degassed buffer.

  • Initiate the reaction by adding the palladium catalyst to the protein/boronic acid mixture to a final concentration of 50-200 µM.

  • Add the base to a final concentration of 20-50 mM.

  • Incubate the reaction at a controlled temperature, typically ranging from 25°C to 37°C, for 2-12 hours with gentle agitation. [13]7. Monitor the reaction progress using techniques such as LC-MS or SDS-PAGE with fluorescent visualization if a fluorescent boronic acid was used.

  • Purify the modified protein using size-exclusion chromatography or affinity chromatography to remove excess reagents and the catalyst.

ParameterRecommended RangeRationale
Protein Concentration 10 - 50 µMBalances reaction efficiency with protein stability.
Boronic Acid (equiv.) 10 - 20Ensures sufficient driving force for the reaction.
Palladium Catalyst 50 - 200 µMHigher catalyst loading can improve yields but may impact protein integrity.
Base Concentration 20 - 50 mMActivates the boronic acid for transmetalation.
Temperature 25 - 37 °CMild temperatures to preserve protein structure and function. [13]
Reaction Time 2 - 12 hoursDependent on the specific substrates and catalyst efficiency.
Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling enables the formation of a C-C bond between the 4-Br-D-Phe residue and a terminal alkyne. [19]This reaction is particularly useful for introducing bioorthogonal handles for subsequent "click" chemistry, or for attaching probes with unique spectroscopic properties. [20]While traditionally requiring a copper co-catalyst, modern methods have been developed that are copper-free, which is advantageous for biological applications to avoid potential cytotoxicity. [21][22] Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling, but transmetalation occurs with a copper(I) acetylide (in the copper-catalyzed version) or directly with the deprotonated alkyne.

Protocol: Copper-Free Sonogashira Coupling on a 4-Br-D-Phe Containing Protein

Materials:

  • Protein containing 4-Br-D-Phe

  • Terminal alkyne

  • Palladium catalyst: A palladium complex with a bulky, electron-rich phosphine ligand that is effective in copper-free conditions.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Degassed buffer

Procedure:

  • Prepare a solution of the protein in degassed buffer.

  • Add the terminal alkyne (10-50 equivalents).

  • Add the palladium catalyst (e.g., prepared in situ from a Pd source and a suitable ligand) to a final concentration of 100-500 µM.

  • Add the base (e.g., TEA) to a final concentration of 50-100 mM.

  • Incubate at room temperature to 37°C for 4-16 hours.

  • Monitor and purify the product as described for the Suzuki-Miyaura coupling.

ParameterRecommended RangeRationale
Alkyne (equiv.) 10 - 50High excess is often needed to achieve good conversion.
Palladium Catalyst 100 - 500 µMCatalyst efficiency can be lower than in Suzuki coupling.
Base Concentration 50 - 100 mMDeprotonates the terminal alkyne.
Temperature 25 - 37 °CMaintains protein stability.
Reaction Time 4 - 16 hoursGenerally requires longer reaction times than Suzuki coupling.
Heck Reaction: Forming C-C Bonds with Alkenes

The Heck reaction couples the 4-Br-D-Phe with an alkene to form a substituted alkene product. [23]This reaction is valuable for introducing vinyl groups that can participate in further chemical transformations or for attaching molecules with specific functionalities. Recent advancements have led to the development of DNA-compatible Heck reactions, highlighting its potential in biological systems. [23] Mechanism Insight: The Heck reaction proceeds through a different pathway after oxidative addition. It involves migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.

Protocol: Heck Coupling on a 4-Br-D-Phe Containing Protein

Materials:

  • Protein containing 4-Br-D-Phe

  • Alkene (e.g., acrylates, styrenes)

  • Palladium catalyst: Pd(OAc)2 or other suitable Pd(II) sources are often used.

  • Ligand: A phosphine ligand is typically required.

  • Base: An organic base such as triethylamine.

  • Degassed buffer, potentially with a co-solvent like DMF or DMSO to aid in substrate solubility.

Procedure:

  • Dissolve the protein in the reaction buffer.

  • Add the alkene (20-100 equivalents).

  • Add the palladium catalyst and ligand.

  • Add the base.

  • Incubate the reaction, which may require slightly elevated temperatures (e.g., 37-50°C) compared to Suzuki and Sonogashira couplings.

  • Monitor and purify the product.

Troubleshooting and Optimization

  • Low Conversion: Increase the concentration of the coupling partner, catalyst loading, or reaction time. Ensure all solutions are thoroughly degassed to prevent catalyst deactivation.

  • Protein Precipitation: Reduce the concentration of organic co-solvents, if used. Screen different buffer conditions and temperatures. Lowering the catalyst concentration may also be beneficial.

  • Non-specific Modification: Ensure the palladium catalyst and reaction conditions are selective for the aryl bromide. Control reactions with the wild-type protein (lacking 4-Br-D-Phe) should be performed to assess non-specific labeling.

Conclusion

The palladium-catalyzed modification of genetically encoded 4-Bromo-D-phenylalanine offers a precise and versatile platform for the chemical engineering of proteins. The ability to perform Suzuki-Miyaura, Sonogashira, and Heck couplings under biocompatible conditions opens up a vast chemical space for introducing novel functionalities. [7][9][24]This empowers researchers and drug developers to create next-generation bioconjugates with tailored properties for a wide range of applications, from targeted therapeutics to advanced molecular imaging agents.

References

  • Anonymous. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. PubMed.
  • Anonymous. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Anonymous. (n.d.). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. PUB - Publikationen an der Universität Bielefeld.
  • Anonymous. (n.d.). Palladium Catalysts. Alfa Chemistry.
  • Anonymous. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
  • Anonymous. (n.d.). Bioconjugation of Peptides by Palladium-Catalyzed C-C Cross-Coupling in Water. PubMed.
  • Anonymous. (2025). Suzuki coupling for protein modification. ResearchGate.
  • Anonymous. (n.d.). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem.
  • Anonymous. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
  • Anonymous. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org.
  • Montua, N., Thye, P., Hartwig, P., Kühle, M., & Sewald, N. (2024). Enzymatic Peptide and Protein Bromination: The BromoTrp Tag. Angewandte Chemie International Edition, 63(5), e202314961.
  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
  • Anonymous. (n.d.). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI.
  • Anonymous. (n.d.). Site-Specific Protein Immobilization Using Unnatural Amino Acids. Bioconjugate Chemistry.
  • Anonymous. (n.d.). Protein-Protein Cross-Coupling via Palladium-Protein Oxidative Addition Complexes from Cysteine Residues. PMC - NIH.
  • Anonymous. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
  • Anonymous. (2023). Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. PMC - NIH.
  • Anonymous. (n.d.). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Unknown Source.
  • Anonymous. (n.d.). Palladium-Catalyzed Reactions. MDPI.
  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
  • Anonymous. (2021). Convenient Genetic Encoding of Phenylalanine Derivatives through Their α-Keto Acid Precursors. MDPI.
  • Anonymous. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Anonymous. (n.d.). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI.
  • Anonymous. (2025). Site-Specific Protein Immobilization Using Unnatural Amino Acids. ResearchGate.
  • Anonymous. (n.d.). 4-Bromo-D-phenylalanine. Chem-Impex.
  • Sahu, M., & Sapkale, P. (n.d.).
  • Anonymous. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing.
  • Anonymous. (2021). Convenient Genetic Encoding of Phenylalanine Derivatives through Their α-Keto Acid Precursors. PubMed.

Sources

Troubleshooting & Optimization

Preventing racemization of 4-Bromo-D-phenylalanine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Racemization of 4-Bromo-D-Phenylalanine

Overview: The Electronic Sensitivity of 4-Br-D-Phe

Why is this specific amino acid problematic? While Phenylalanine (Phe) is generally stable, 4-Bromo-D-phenylalanine (4-Br-D-Phe) presents a heightened risk of racemization due to the electronic properties of the bromine substituent. The bromine atom at the para position is electron-withdrawing (inductive effect,


). This pulls electron density away from the aromatic ring, which in turn withdraws density from the 

-carbon.

The Result: The acidity of the


-proton increases significantly compared to native Phenylalanine.
  • Mechanism: Higher acidity

    
     Easier deprotonation by bases 
    
    
    
    Rapid formation of the planar enolate or oxazolone (azlactone) intermediate.
  • Consequence: Once the oxazolone forms, stereochemical information is lost. Re-opening this ring or re-protonating the enolate results in a racemic mixture (DL-4-Br-Phe).

Module 1: Critical Synthesis Protocols

Coupling Reagent Selection

Standard reagents like HBTU or HATU with DIPEA are high-risk for this residue.

Reagent SystemRisk LevelRecommendationMechanism of Protection
HATU / DIPEA 🔴 High AVOID Strong base (DIPEA) + high reactivity promotes oxazolone formation before coupling.
DIC / Oxyma 🟢 Safe PREFERRED Carbodiimide (DIC) with Oxyma Pure creates an acidic environment that suppresses oxazolone formation (

).
COMU / Collidine 🟢 Safe ALTERNATIVE Collidine (TMP) is a weak, sterically hindered base that cannot effectively deprotonate the

-carbon.
Optimized Coupling Protocol (Fmoc-SPPS)

Use this protocol to couple 4-Br-D-Phe to the resin or growing peptide chain.

  • Pre-Cooling: Chill the reaction vessel and solvent (DMF/NMP) to 0°C before adding reagents.

  • Activation:

    • Dissolve 4-Br-D-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

    • Add DIC (3.0 eq).

    • Crucial: Allow pre-activation for only 2–3 minutes at 0°C. Long pre-activation increases racemization risk.

  • Coupling:

    • Add the pre-activated mixture to the resin.

    • Allow to warm to room temperature naturally.

    • Coupling time: 45–60 minutes . Do not extend overnight.

  • Base Usage: If using uronium salts (COMU/HATU), replace DIPEA with 2,4,6-Trimethylpyridine (Collidine) .

Deprotection Strategy

Removing the Fmoc group from 4-Br-D-Phe is the second risk point.

  • Standard: 20% Piperidine in DMF.

  • Risk Mitigation: Add 0.1 M HOBt to the deprotection cocktail. The acidity of HOBt buffers the piperidine, preventing the "back-biting" or direct enolization of the sensitive 4-Br-D-Phe residue anchored to the resin.

Module 2: Visualizing the Racemization Pathway

The following diagram illustrates the kinetic competition between safe coupling and racemization.

RacemizationPath Start Activated 4-Br-D-Phe Coupling Desired Peptide Bond (Retention of Configuration) Start->Coupling Fast Reaction (Oxyma/DIC) Oxazolone Oxazolone Intermediate (Planar/Achiral) Start->Oxazolone Slow Reaction (Promoted by Base) Oxazolone->Coupling Slow Racemic Racemic Product (D/L Mixture) Oxazolone->Racemic Re-opening Base Strong Base (DIPEA/NMM) Base->Oxazolone Catalyzes

Figure 1: The kinetic competition between direct coupling (Green) and oxazolone formation (Red). Using weak bases (Collidine) or acidic additives (Oxyma) blocks the red pathway.

Module 3: Analytical Verification (Marfey's Method)

Standard C18 HPLC cannot separate D/L enantiomers. You must use Marfey’s Reagent (FDAA) to create diastereomers that separate on standard columns.

Protocol:

  • Hydrolysis: Hydrolyze a small peptide sample (

    
     HCl, 110°C, 24h) to free the amino acids. Evaporate HCl completely.
    
  • Derivatization:

    • Resuspend residue in 50

      
      L water.
      
    • Add 100

      
      L 1% FDAA  (in acetone).
      
    • Add 20

      
      L 1M NaHCO
      
      
      
      .
    • Heat at 40°C for 1 hour .

  • Quenching: Add 10

    
    L 2M HCl  to stop the reaction.
    
  • Analysis: Inject onto a standard C18 HPLC column.

    • Elution Order: The L-isomer derivative typically elutes before the D-isomer derivative.

    • Detection: Monitor UV at 340 nm .

Module 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Double peaks in HPLC (Split peak) Racemization occurred (~50:50 mix).Switch coupling reagents to DIC/Oxyma . Ensure temperature was 0°C during activation.
Small "shoulder" peak (<5%) Minor racemization (Epimerization).Replace DIPEA with Collidine . Reduce pre-activation time to <2 mins.
Low Yield Inefficient coupling due to steric bulk of Br.Double coupling (2x 45 min) rather than extending single coupling time.
Fmoc removal slow Steric hindrance of Br group.Use 20% Piperidine + 0.1M DBU (Caution: DBU is risky) only if strictly necessary; otherwise, extend Piperidine time slightly.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Steinauer, R., et al. (2025). Racemization of Phenylglycine and Derivatives: Mechanisms and Mitigation. Journal of Peptide Science.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7]

  • Sigma-Aldrich. (2024). Marfey's Reagent Protocol and Application Guide.

  • Biotage. (2024). Strategies for Preventing Racemization in Peptide Synthesis. Biotage Knowledge Base.

Sources

Storage stability and degradation of 4-Bromo-D-phenylalanine powder

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide to the storage, stability, and degradation of 4-Bromo-D-phenylalanine powder for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide has been developed to provide in-depth technical support for users of 4-Bromo-D-phenylalanine. This non-natural amino acid is a critical building block in peptide synthesis and drug discovery, and understanding its stability is paramount for reproducible and reliable experimental outcomes. This document provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its handling and use.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with 4-Bromo-D-phenylalanine, providing potential causes and actionable solutions.

Issue 1: Inconsistent analytical results (e.g., HPLC purity, concentration) for the same batch of 4-Bromo-D-phenylalanine powder.

  • Potential Cause 1: Improper Storage and Handling. 4-Bromo-D-phenylalanine is susceptible to degradation if not stored correctly. Exposure to light, moisture, and elevated temperatures can lead to the formation of impurities.

    • Solution: Always store the powder in a tightly sealed, opaque container in a desiccator at the recommended temperature. For short-term storage (up to 4 weeks), 2-8°C is acceptable. For long-term storage, temperatures of -20°C or lower are recommended.[1] Before use, allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Potential Cause 2: Non-validated Analytical Method. The HPLC method being used may not be stability-indicating, meaning it cannot separate the intact 4-Bromo-D-phenylalanine from its degradation products.

    • Solution: Develop and validate a stability-indicating HPLC method. This involves subjecting a sample of 4-Bromo-D-phenylalanine to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential impurities.[2][3] The HPLC method is then optimized to ensure baseline separation of the parent peak from all degradation product peaks.

  • Potential Cause 3: Inconsistent Sample Preparation. Variability in sample dissolution time, solvent, or sonication can lead to incomplete solubilization or degradation during preparation.

    • Solution: Standardize the sample preparation protocol. Use a consistent, high-purity solvent and a fixed procedure for dissolution. If the compound is difficult to dissolve, gentle warming or sonication can be used, but the duration should be minimized and controlled to prevent degradation.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a freshly prepared 4-Bromo-D-phenylalanine solution.

  • Potential Cause 1: Degradation in Solution. 4-Bromo-D-phenylalanine, like many amino acids, is less stable in solution than in its solid form. The solvent, pH, and presence of light can all contribute to degradation.

    • Solution: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, it is best prepared in a dry organic solvent and stored in aliquots at -20°C or -80°C for no more than a few weeks.[4] Avoid repeated freeze-thaw cycles.

  • Potential Cause 2: Contaminated Solvent or Glassware. Impurities in the solvent or residues on the glassware can react with 4-Bromo-D-phenylalanine.

    • Solution: Use HPLC-grade solvents and thoroughly clean all glassware with a suitable laboratory detergent, followed by rinsing with purified water and the solvent to be used.

Issue 3: The 4-Bromo-D-phenylalanine powder has changed color (e.g., from white to off-white or yellowish).

  • Potential Cause: Degradation. Color change is a visual indicator of chemical degradation, often due to oxidation or photodegradation.

    • Solution: Do not use the discolored powder for experiments where high purity is critical. It is advisable to order a fresh batch and review storage procedures to prevent future degradation. A purity check by a validated HPLC method should be performed to quantify the extent of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-Bromo-D-phenylalanine powder?

A1: For long-term stability, 4-Bromo-D-phenylalanine powder should be stored at -20°C or below in a tightly sealed, opaque container to protect it from light and moisture. A desiccator should be used to maintain a dry environment. For short-term use, storage at 2-8°C is acceptable.

Q2: What are the likely degradation pathways for 4-Bromo-D-phenylalanine?

A2: Based on the structure of phenylalanine and related brominated compounds, the primary degradation pathways are expected to be:

  • Photodegradation: Exposure to UV or visible light can cause cleavage of the carbon-bromine bond, leading to debromination and the formation of other related impurities.[5]

  • Oxidation: The aromatic ring is susceptible to oxidation, which can lead to the formation of hydroxylated species or ring-opened products. The amino acid side chain can also be oxidized.

  • Hydrolysis: While the amino acid itself is stable to hydrolysis, if it is part of a peptide chain, the peptide bonds can be hydrolyzed under acidic or basic conditions.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2), deamination (loss of NH3), and cleavage of the C-C bonds in the side chain can occur.[6]

Q3: How can I assess the stability of my 4-Bromo-D-phenylalanine sample?

A3: A stability study using a validated stability-indicating HPLC method is the most reliable way to assess the purity and degradation of your sample over time. This involves analyzing the sample at regular intervals under controlled storage conditions. Visual inspection for color change and monitoring of solubility are also useful preliminary indicators.

Q4: What are the common degradation products of 4-Bromo-D-phenylalanine?

A4: While specific degradation products for 4-Bromo-D-phenylalanine are not extensively documented in publicly available literature, based on the degradation of phenylalanine and other brominated aromatic compounds, potential degradation products could include:

  • Phenylalanine (from debromination)

  • 4-Bromo-phenylpyruvic acid (from transamination)[7]

  • 4-Bromo-phenylethylamine (from decarboxylation)[7]

  • Various hydroxylated and ring-opened species (from oxidation)

The exact profile of degradation products will depend on the specific stress conditions.

Data Summary Table

ParameterRecommendation/InformationSource(s)
Appearance White to off-white crystalline powder
Long-Term Storage -20°C or colder, in a dark, dry place.[1]
Short-Term Storage 2-8°C, in a dark, dry place.
Solution Stability Less stable than solid form; prepare fresh or store aliquots at -20°C to -80°C for short periods.[4]
Potential Degradation Pathways Photodegradation, Oxidation, Decarboxylation, Deamination.[5][6][7]
Recommended Analytical Method Stability-Indicating Reverse-Phase HPLC with UV detection.[8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Bromo-D-phenylalanine Powder

This protocol outlines the steps to intentionally degrade 4-Bromo-D-phenylalanine to identify potential degradation products and to develop a stability-indicating analytical method.

1. Sample Preparation: a. Prepare a stock solution of 4-Bromo-D-phenylalanine in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions: a. Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. b. Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. c. Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. d. Thermal Degradation: Place a small amount of the solid powder in an oven at 80°C for 48 hours. Then, dissolve in the solvent to the stock solution concentration. e. Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

3. Sample Analysis: a. After the specified stress period, neutralize the acidic and basic samples. b. Dilute all samples to a suitable concentration for HPLC analysis. c. Analyze the unstressed and stressed samples using a reverse-phase HPLC system with a UV detector.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating 4-Bromo-D-phenylalanine from its degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water
  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 5% B to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 210 nm (based on phenylalanine's absorbance)
  • Column Temperature: 30°C
  • Injection Volume: 10 µL

2. Method Optimization: a. Inject the mixture of stressed samples. b. Adjust the gradient, mobile phase composition, and other parameters to achieve baseline separation of all peaks. c. The method is considered stability-indicating when all degradation product peaks are resolved from the main 4-Bromo-D-phenylalanine peak and from each other.

3. Method Validation: a. Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]

Visualizations

Degradation Pathway of 4-Bromo-D-phenylalanine

G cluster_stress Stress Conditions cluster_degradation Degradation Pathways & Products Light Light (Photodegradation) Debromination Debromination Light->Debromination Heat Heat (Thermal Degradation) Decarboxylation Decarboxylation Heat->Decarboxylation Oxidant Oxidizing Agent (e.g., H2O2) Oxidation Oxidation Oxidant->Oxidation Acid_Base Acid/Base (Hydrolysis - in peptides) BPA 4-Bromo-D-phenylalanine BPA->Debromination BPA->Decarboxylation BPA->Oxidation Transamination Transamination BPA->Transamination Phenylalanine Phenylalanine Debromination->Phenylalanine BromoPEA 4-Bromo-phenylethylamine Decarboxylation->BromoPEA OxidizedProducts Hydroxylated & Ring-Opened Products Oxidation->OxidizedProducts BromoPPA 4-Bromo-phenylpyruvic acid Transamination->BromoPPA

Caption: Potential degradation pathways of 4-Bromo-D-phenylalanine.

Experimental Workflow for Stability Study

G cluster_setup Experiment Setup cluster_analysis Analysis cluster_outcome Outcome Start 4-Bromo-D-phenylalanine Powder Sample ForcedDeg Forced Degradation (Acid, Base, Heat, Light, Oxidation) Start->ForcedDeg Control Unstressed Control Start->Control HPLC Stability-Indicating HPLC Analysis ForcedDeg->HPLC Control->HPLC Data Data Interpretation (Peak Purity, Impurity Profiling) HPLC->Data Pathway Identify Degradation Pathways Data->Pathway Method Validate Analytical Method Data->Method Stability Determine Storage Conditions & Shelf-life Pathway->Stability Method->Stability

Caption: Workflow for a forced degradation and stability study.

References

  • Jadhav, S. B., et al. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 8(9), 1145-1152.
  • Kamberi, M., & Baim, S. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Sharma, S., & Singh, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
  • Kovše, P., et al. (2021). Stability-Indicating HPLC–UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals.
  • Al-Busaidi, I. K., et al. (2019). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Science of The Total Environment, 693, 133576.
  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

  • Köppen, R., et al. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
  • Hughes, A. T., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease, 45(4), 736-745.
  • ResearchGate. (n.d.). HPLC chromatograms of phenylalanine (standard solutions) at different... Retrieved from [Link]

  • Ginter, Z., et al. (2012). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 26, 231-236.
  • Lee, Y. T., & Lin, M. F. (2008). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. The Journal of chemical physics, 129(22), 224307.
  • Krick, A., et al. (2017).
  • Kovše, P., et al. (2017). Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals.
  • da Silva, A. B., et al. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista de Ciências Farmacêuticas Básica e Aplicada, 44.
  • Kumar, S., et al. (2018). Effect of photo-degradation on the structure, stability, aggregation, and function of an IgG1 monoclonal antibody. International journal of pharmaceutics, 547(1-2), 48–60.
  • Dix, T. A., et al. (1987). Products of the tyrosine-dependent oxidation of tetrahydrobiopterin by rat liver phenylalanine hydroxylase. Biochemistry, 26(23), 7354–7361.
  • Shinde, S. S., & Patil, S. D. (2024). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • Ginter, Z., et al. (2012). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 26, 231-236.
  • Mori, M., et al. (1993). Photodegradation products of propranolol: the structures and pharmacological studies. Chemical & pharmaceutical bulletin, 41(2), 382–384.
  • Zamora, R., et al. (2007). Strecker Type Degradation of Phenylalanine by 4-hydroxy-2-nonenal in Model Systems. Journal of agricultural and food chemistry, 55(25), 10339–10345.
  • Wang, C., et al. (2008). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. Journal of Analytical and Applied Pyrolysis, 82(1), 139-145.
  • PubChem. (n.d.). L-phenylalanine degradation IV (mammalian, via side chain). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel or modified amino acids is a foundational step in ensuring the quality, efficacy, and safety of therapeutic candidates. 4-Bromo-D-phenylalanine, a synthetic amino acid, is of significant interest due to its potential applications in peptide synthesis and as a building block for various pharmaceuticals.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-D-phenylalanine, offering a comparative perspective with alternative analytical techniques.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as a paramount technique for the unambiguous determination of molecular structure. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an indispensable tool in chemical analysis. For a molecule like 4-Bromo-D-phenylalanine, NMR provides a definitive fingerprint, allowing for its identification and the assessment of its purity.

Deciphering the ¹H NMR Spectrum of 4-Bromo-D-phenylalanine

The ¹H NMR spectrum provides a wealth of information about the proton environments within the 4-Bromo-D-phenylalanine molecule. By analyzing the chemical shifts, integration, and coupling patterns, we can assign each proton to its specific location.

Predicted ¹H NMR Spectral Data:

To understand the spectrum of 4-Bromo-D-phenylalanine, we can first consider the spectrum of its parent compound, L-phenylalanine. The introduction of a bromine atom at the para-position of the phenyl ring significantly influences the chemical shifts of the aromatic protons due to its electronegativity and anisotropic effects.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted J-coupling (Hz)
~ 4.0Doublet of Doublets (dd)JHα-Hβ1 ≈ 5-6, JHα-Hβ2 ≈ 7-8
Hβ1, Hβ2~ 3.1 - 3.3Multiplet (m)JHβ1-Hβ2 ≈ 14 (geminal), JHβ-Hα ≈ 5-8
Aromatic H (ortho to Br)~ 7.4 - 7.5Doublet (d)J ≈ 8-9 (ortho-coupling)
Aromatic H (meta to Br)~ 7.1 - 7.2Doublet (d)J ≈ 8-9 (ortho-coupling)
-NH₂Variable, broadSinglet (s)N/A
-COOHVariable, broadSinglet (s)N/A

Causality behind Predictions: The electron-withdrawing nature of the bromine atom deshields the ortho-protons, shifting them downfield compared to phenylalanine. The meta-protons are also affected, though to a lesser extent. The protons of the alanine side chain (Hα and Hβ) will exhibit diastereotopicity, leading to distinct chemical shifts and complex coupling patterns. The coupling constants (J-values) are critical for confirming the connectivity of the protons.

Unveiling the Carbon Skeleton: ¹³C NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon framework of 4-Bromo-D-phenylalanine.

Predicted ¹³C NMR Spectral Data:

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)~ 170 - 175
~ 55 - 60
~ 35 - 40
Aromatic C-Br~ 120 - 125
Aromatic CH (ortho to Br)~ 132 - 135
Aromatic CH (meta to Br)~ 130 - 133
Aromatic C (ipso to sidechain)~ 135 - 140

Expert Interpretation: The chemical shift of the carbonyl carbon is characteristic of carboxylic acids. The Cα and Cβ carbons appear in the aliphatic region. In the aromatic region, the carbon directly attached to the bromine atom (C-Br) will be significantly influenced by the halogen's electronegativity. The other aromatic carbons will show distinct signals based on their position relative to the bromine and the amino acid side chain.

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Bromo-D-phenylalanine.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical; D₂O is often used for amino acids as it can exchange with the labile -NH₂ and -COOH protons, causing their signals to disappear, which can simplify the spectrum. DMSO-d₆ will allow for the observation of these exchangeable protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.t., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp spectral lines.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard like DSS.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Instrument Setup (Tune, Lock, Shim) Transfer->Setup Acquire_H1 Acquire ¹H Spectrum Setup->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Setup->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Reference Reference Spectrum Process->Reference Analyze Spectral Analysis Reference->Analyze

Figure 1. A streamlined workflow for the NMR analysis of 4-Bromo-D-phenylalanine.

A Comparative Look: NMR vs. Alternative Analytical Techniques

While NMR is unparalleled for detailed structural elucidation, other techniques offer complementary information and may be more suitable for specific analytical goals.

Technique Principle Strengths for 4-Bromo-D-phenylalanine Analysis Limitations
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.- Unambiguous structure determination- Information on stereochemistry- Non-destructive- Relatively low sensitivity- Higher instrumentation cost
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.- High sensitivity for trace analysis- Accurate molecular weight determination- Isotopic pattern of bromine is a clear indicator- Provides limited structural information on its own- Isomers may not be distinguishable without chromatography
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Identifies functional groups (e.g., -NH₂, -COOH, aromatic C-H)- Rapid and cost-effective- Provides a molecular "fingerprint" but not detailed connectivity- Complex spectra can be difficult to interpret fully
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.- Excellent for purity assessment and quantification- Chiral HPLC can separate D- and L-enantiomers- Does not provide structural information directly- Requires reference standards for identification

A recent study comparing ¹H NMR and LC-MS/MS for amino acid quantification demonstrated excellent agreement between the two techniques, highlighting their complementary nature.[2][3] For routine purity checks and quantification where the identity of the compound is already established, HPLC is often the method of choice due to its high throughput and sensitivity.[4] However, for initial characterization and definitive structural confirmation, NMR remains the gold standard. Mass spectrometry is particularly powerful for confirming the presence of the bromine atom through its characteristic isotopic signature.[5] FTIR provides a quick and simple way to confirm the presence of key functional groups.[6]

Technique_Comparison cluster_info Information Provided NMR NMR Spectroscopy Structure Detailed Structure NMR->Structure Definitive MS Mass Spectrometry MolWeight Molecular Weight MS->MolWeight Accurate Purity Purity/Quantification MS->Purity High Sensitivity FTIR FTIR Spectroscopy FuncGroup Functional Groups FTIR->FuncGroup Confirmatory HPLC HPLC HPLC->Purity High-throughput

Figure 2. Comparison of information provided by different analytical techniques.

Conclusion

The comprehensive analysis of 4-Bromo-D-phenylalanine using ¹H and ¹³C NMR spectroscopy provides an unparalleled level of structural detail, essential for its confident identification and characterization. While techniques like mass spectrometry, FTIR, and HPLC offer valuable complementary information, particularly for confirming molecular weight, identifying functional groups, and assessing purity, NMR remains the cornerstone for unambiguous structural elucidation. By understanding the principles and interpreting the data from each of these techniques, researchers can build a complete and robust analytical profile of this important synthetic amino acid.

References

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-L-phenylalanine. PubChem Compound Database. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, 46(1), 134-144.
  • MDPI. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(16), 4935.
  • Goormaghtigh, E., & Ruysschaert, J. M. (2021).
  • ResearchGate. (n.d.). Comparison of amino acid quantification by ¹H NMR and LC-MS/MS in polar.... Retrieved from [Link]

  • Mickevičius, V., Vaickelionienė, R., & Anusevičius, K. (2013). Synthesis and structure of N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives. Journal of Heterocyclic Chemistry, 50(S1), E230-E236.
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Simpson, B. K., & Kerwin, J. L. (2023). Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. Metabolites, 13(3), 398.
  • ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved from [Link]

  • Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental science & technology, 44(1), 13-17.
  • AAFCO. (n.d.). Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. Retrieved from [Link]

  • Barth, A. (2020). Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. Chemical reviews, 120(7), 3371-3447.
  • Zhang, C., Huang, W. X., Chen, Z., & Rustum, A. M. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography.
  • Chemistry LibreTexts. (2024, May 29). 1.15: Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Retrieved from [Link]

  • Al-Bukhaiti, W. Q., Noman, A., Al-gabr, H., & Al-sharafi, F. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 1-11.
  • ResearchGate. (n.d.). The use of mass defect plots for the identification of (novel) halogenated contaminants in the environment. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Retrieved from [Link]

  • Kong, J., & Yu, S. (2007). Fourier transform infrared spectroscopic analysis of protein secondary structures. Acta biochimica et biophysica Sinica, 39(8), 549-559.
  • MDPI. (2024).
  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • MDPI. (2020). Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing.
  • ResearchGate. (n.d.). 1H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a cornerstone of modern chemical biology and drug development, enabling the introduction of novel functionalities, spectroscopic probes, and therapeutic properties. 4-Bromo-D-phenylalanine, a halogenated derivative of D-phenylalanine, is a key player in this field. Its unique properties, conferred by the bromine atom, make it a valuable building block for creating peptides with enhanced stability or for introducing a heavy atom for crystallographic phasing.

Understanding the behavior of such modified amino acids under mass spectrometric analysis is critical for their unambiguous identification and for sequencing peptides that contain them. Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) is the premier technique for this purpose, providing a fragmentation "fingerprint" that is unique to a molecule's structure.

This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of 4-Bromo-D-phenylalanine and its canonical counterpart, D-phenylalanine. We will delve into the mechanistic basis for the observed fragmentation, explain the experimental choices that lead to high-quality data, and provide detailed protocols for researchers looking to replicate or build upon these findings. The principles and methodologies discussed herein are designed to provide a robust framework for the analysis of other ncAAs.

Principles of Fragmentation: Phenylalanine as a Model

To understand the fragmentation of 4-Bromo-D-phenylalanine, we must first examine the well-established fragmentation patterns of protonated phenylalanine. In positive-ion electrospray ionization (ESI), phenylalanine is typically observed as the protonated molecule, [M+H]⁺. When subjected to CID, this ion undergoes characteristic fragmentation reactions.

The two major fragmentation pathways for protonated phenylalanine ([C₉H₁₂NO₂]⁺, m/z 166.1) are:

  • A concerted loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. This is often the most dominant pathway and results in the formation of a characteristic iminium ion at m/z 120.08.[1]

  • Loss of ammonia (NH₃) from the amino group, leading to a fragment ion at m/z 149.06.[1]

Further fragmentation of the highly abundant m/z 120.08 ion can occur, typically through the loss of ammonia or other small molecules, providing additional structural information.[1]

Comparative Fragmentation Analysis: D-Phenylalanine vs. 4-Bromo-D-phenylalanine

The introduction of a bromine atom onto the phenyl ring significantly alters the mass of the amino acid and introduces a unique isotopic signature. This signature is a key diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[2][3] Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units. This provides an immediate and powerful confirmation of the presence of bromine in the molecule and its fragments.[2][4][5]

The following table compares the key ions observed in the ESI-MS/MS spectra of D-Phenylalanine and 4-Bromo-D-phenylalanine.

Ion DescriptionD-Phenylalanine4-Bromo-D-phenylalanine
Precursor Ion [M+H]⁺ m/z 166.1m/z 244.0 / 246.0
Primary Fragment 1: [M+H - H₂O - CO]⁺ m/z 120.1m/z 198.0 / 200.0
Primary Fragment 2: [M+H - NH₃]⁺ m/z 149.1m/z 227.0 / 229.0
Secondary Fragment: [M+H - H₂O - CO - NH₃]⁺ m/z 103.1m/z 181.0 / 183.0
Benzylic Fragment: [C₇H₆Br]⁺ Not Applicablem/z 169.0 / 171.0
Iminium Fragment: [C₈H₈N]⁺ m/z 118.1Not a major fragment
Tropylium-type ion: [C₇H₇]⁺ m/z 91.1Not a major fragment

Note: Masses for 4-Bromo-D-phenylalanine fragments are given for the ⁷⁹Br/⁸¹Br isotopes.

Mechanistic Interpretation of 4-Bromo-D-phenylalanine Fragmentation

The fragmentation of 4-Bromo-D-phenylalanine largely parallels that of its non-halogenated counterpart, with the mass of all fragments containing the bromophenyl moiety shifted accordingly.

  • Precursor Ion ([M+H]⁺, m/z 244.0/246.0): The protonated molecule shows the characteristic 1:1 isotopic doublet for a single bromine atom.

  • Loss of H₂O and CO (m/z 198.0/200.0): This is the most abundant fragmentation pathway, analogous to the formation of the m/z 120 ion from phenylalanine. The stability of the resulting iminium ion drives this fragmentation. The presence of the bromine atom does not fundamentally alter this core fragmentation of the amino acid backbone.

  • Benzylic Cleavage: A key fragmentation pathway for phenylalanine derivatives is the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzyl or tropylium cation (m/z 91). In 4-Bromo-D-phenylalanine, this cleavage results in a bromobenzyl cation at m/z 169.0/171.0. The electron-withdrawing nature of the bromine atom can influence the propensity of this cleavage.

Below is a diagram illustrating the primary fragmentation pathways.

fragmentation_pathways cluster_precursor Precursor Ion cluster_fragments Primary Fragments cluster_secondary Secondary & Other Fragments Precursor [4-Br-D-Phe+H]⁺ m/z 244.0 / 246.0 Frag1 [M+H - H₂O - CO]⁺ m/z 198.0 / 200.0 (Iminium Ion) Precursor->Frag1 - H₂O, - CO Frag2 [M+H - NH₃]⁺ m/z 227.0 / 229.0 Precursor->Frag2 - NH₃ Frag3 [C₇H₆Br]⁺ (Bromobenzyl Cation) m/z 169.0 / 171.0 Precursor->Frag3 Benzylic Cleavage

Caption: Primary fragmentation pathways of protonated 4-Bromo-D-phenylalanine.

Experimental Protocol: A Self-Validating System

The following protocol for LC-MS/MS analysis is designed to be a self-validating system, ensuring data integrity and reproducibility. The use of stable isotope-labeled internal standards and the inherent isotopic signature of the analyte are key to this approach.[6][7][8]

Sample Preparation

The goal is to extract the amino acids from their matrix (e.g., plasma, tissue hydrolysate) and remove interfering substances like proteins and salts.

  • Protein Precipitation: To a 100 µL aliquot of the sample, add 400 µL of a precipitation solution (e.g., acetonitrile or methanol containing a stable isotope-labeled internal standard, such as ¹³C₆-D-phenylalanine).

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Causality: The use of an organic solvent denatures and precipitates larger protein molecules, which would otherwise foul the analytical column and ion source. The stable isotope-labeled internal standard is added early to account for any analyte loss during sample processing, a cornerstone of robust quantitative analysis.[6][8][9]

LC-MS/MS System and Parameters

This method utilizes a standard reversed-phase liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • LC Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for retaining and separating the amino acids.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at 2% B, ramp up to 95% B over several minutes to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI) in Positive Mode

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan product ion for qualitative analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (NCE)
D-Phenylalanine 166.1120.115-25%
4-Bromo-D-phenylalanine 244.0198.020-30%
¹³C₆-D-Phenylalanine (IS) 172.1126.115-25%

Causality: Reversed-phase chromatography separates compounds based on hydrophobicity. Formic acid is added to the mobile phase to ensure the analytes are protonated for efficient positive-ion ESI. The collision energy is a critical parameter; it must be high enough to induce fragmentation but not so high as to cause excessive fragmentation and loss of signal.[10][11][12] The use of stepped normalized collision energies (e.g., 20%, 30%, 40%) can be beneficial for qualitative analysis as it provides a composite spectrum with a richer array of fragment ions.[13][14]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation p1 Add Precipitation Solution + Internal Standard p2 Vortex & Centrifuge p1->p2 p3 Collect Supernatant p2->p3 p4 Dry Down p3->p4 p5 Reconstitute p4->p5 a1 Inject Sample onto Reversed-Phase Column p5->a1 a2 Gradient Elution a1->a2 a3 Electrospray Ionization (Positive Mode) a2->a3 a4 Tandem MS (CID) a3->a4 d1 Identify Precursor & Fragment Ions a4->d1 d2 Confirm Bromine Isotopic Pattern d1->d2 d3 Compare with D-Phenylalanine d2->d3

Caption: Workflow for the analysis of 4-Bromo-D-phenylalanine.

Conclusion

The mass spectrometric fragmentation of 4-Bromo-D-phenylalanine is characterized by fragmentation pathways analogous to its canonical counterpart, D-phenylalanine, with the primary loss of water and carbon monoxide being the dominant route. The key differentiating features are the mass shift of +78/80 Da for the precursor and corresponding fragment ions, and the unmistakable isotopic doublet signature conferred by the bromine atom. This isotopic pattern serves as a powerful, built-in quality marker, ensuring the confident identification of brominated species.

By employing a well-designed experimental protocol that includes appropriate sample preparation, optimized LC-MS/MS parameters, and the use of stable isotope-labeled internal standards, researchers can achieve robust and reliable characterization and quantification of this, and other, non-canonical amino acids. The data and methodologies presented in this guide provide a solid foundation for professionals in drug development and proteomics to confidently incorporate and analyze these powerful molecular tools.

References

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Sci Rep. 2019;9:6433. [Link]

  • Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. ResearchGate. [Link]

  • Effect of Phenylalanine on the Fragmentation of Deprotonated Peptides. CORE. [Link]

  • Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Anal Bioanal Chem. 2021;413(15):4023-4033. [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis. 2017;9(1):9-12. [Link]

  • Optimal Collision Energies and Bioinformatics Tools for Efficient Bottom-up Sequence Validation of Monoclonal Antibodies. Anal. Chem. 2019, 91, 20, 12855–12863. [Link]

  • D-Phenylalanine (PAMDB000992). P. aeruginosa Metabolome Database. [Link]

  • Postulated fragmentation pathways for protonated Trp. ResearchGate. [Link]

  • Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. J Am Soc Mass Spectrom. 2011;22(5):828-838. [Link]

  • Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]

  • Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling. Anal Chem. 2020;92(15):10588-10595. [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites. 2023;13(9):983. [Link]

  • Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. J. Phys. Chem. B. 2023, 127, 43, 9370–9380. [Link]

  • Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. Front. Chem. 2023;10:1083896. [Link]

  • What internal standard can be used for the analysis of amino acids and organic acids by HPLC (wath ever the type of HPLC used)? ResearchGate. [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. J Proteome Res. 2010;9(11):5522-5533. [Link]

  • α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]

  • Internal Standards for Protein Quantification by LC-MS/MS. PharmiWeb.com. [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • High precision measurement of phenylalanine d15N values for environmental samples: A new approach coupling high-pressure liquid chromatography (HPLC) purification and elemental analysis-isotope ratio mass spectrometry (EA-IRMS). ResearchGate. [Link]

  • Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. J. Proteome Res. 2022, 21, 11, 2769–2779. [Link]

  • Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Bioanalysis. 2012;4(8):961-979. [Link]

  • ms isotopes: Br and Cl. College of Saint Benedict & Saint John's University. [Link]

  • Optimizing LC-MS/MS analysis with DO-MS | Gray Huffman | SCP2019. YouTube. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Illustration of some possible target variables for collision energy... ResearchGate. [Link]

  • Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. J Am Soc Mass Spectrom. 2014;25(11):1884-1894. [Link]

  • Ch13 - Mass Spectroscopy. University of Calgary. [Link]

  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. ResearchGate. [Link]

  • CE50: Quantifying Collision Induced Dissociation Energy for Small Molecule Characterization and Identification. ResearchGate. [Link]

  • Skyline Collision Energy Optimization. Skyline. [Link]

Sources

Comparative Reactivity Guide: 4-Bromo vs. 4-Iodo-D-Phenylalanine in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For most routine peptide modifications and peptidomimetic syntheses, 4-Iodo-D-phenylalanine is the superior choice for small-scale, late-stage diversification due to its rapid oxidative addition at mild temperatures (often room temperature). However, 4-Bromo-D-phenylalanine is the industry standard for scale-up and early-stage incorporation because of its lower cost, higher atom economy, and resistance to hydrodehalogenation side reactions.

Select 4-Iodo-D-Phe when:

  • Performing couplings on temperature-sensitive peptide backbones.

  • Targeting difficult, sterically hindered cross-couplings.

  • Using "Copper-free" Sonogashira conditions.[1][2][3][4]

Select 4-Bromo-D-Phe when:

  • Scaling up synthesis (>10g).

  • Using aggressive heating (60–80°C) is permissible.

  • Minimizing hydrodehalogenation (reduction of C-X to C-H) is critical.

Mechanistic Foundation: The Kinetics of Oxidative Addition

The defining difference between the 4-Bromo and 4-Iodo derivatives lies in the strength of the Carbon-Halogen (C-X) bond. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), the rate-determining step is frequently the Oxidative Addition of the Pd(0) species into the C-X bond.

Bond Dissociation Energy (BDE) & Reactivity[5]
  • C–I Bond (Phenyl-I): ~65 kcal/mol (Weak, fast insertion)

  • C–Br Bond (Phenyl-Br): ~81 kcal/mol (Stronger, requires thermal activation)

The iodide is a "hotter" electrophile. It reacts with Pd(0) almost instantaneously at room temperature, whereas the bromide often requires thermal energy (60–80°C) or electron-rich bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate this step.

Visualization: Catalytic Cycle & Rate Determination

The following diagram illustrates where the reactivity divergence occurs in the catalytic cycle.

CatalyticCycle cluster_legend Kinetic Bottleneck Pd0 Pd(0) Active Catalyst OxAdd_I Oxidative Addition (Iodide) FAST (RT) Pd0->OxAdd_I Low Activation Energy OxAdd_Br Oxidative Addition (Bromide) SLOW (Requires Heat) Pd0->OxAdd_Br High Activation Energy PdII_Complex Pd(II)-Ar-X Complex OxAdd_I->PdII_Complex OxAdd_Br->PdII_Complex Transmetal Transmetallation (Boronic Acid/Alkyne) PdII_Complex->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: Comparative Catalytic Cycle. The oxidative addition step splits based on the halogen, dictating the required reaction temperature.

Performance Comparison Data

The following table synthesizes experimental trends observed in solid-phase and solution-phase peptide synthesis (SPPS) contexts.

Feature4-Iodo-D-Phenylalanine4-Bromo-D-Phenylalanine
Reactivity (k_rel) High (~100x faster than Br)Moderate (Standard Reference)
Standard Temp 20°C – 45°C60°C – 90°C
Catalyst Load Low (1–3 mol%)Standard (5–10 mol%)
Ligand Requirement Standard (PPh3, dppf)Electron-rich (SPhos, XPhos) often needed for difficult cases
Side Reaction: Hydrodehalogenation High Risk (Ar-I

Ar-H)
Low Risk
Side Reaction: Homocoupling Moderate Risk (Ar-Ar dimer)Low Risk
Shelf Stability Light Sensitive (Degrades to I2)Stable
Relative Cost

$ (High)
$ (Low)
The "Dehalogenation" Trap

A critical experimental insight is that Aryl Iodides are prone to hydrodehalogenation in alcoholic solvents (e.g., Methanol, Ethanol) or in the presence of formate sources. The Pd-H species forms more readily with the labile Iodide, stripping the halogen and yielding unsubstituted Phenylalanine (Phe-H), which is often inseparable from the product by HPLC.

  • Mitigation: If using 4-Iodo-D-Phe, avoid MeOH; use DMF, Dioxane, or Toluene, and strictly degas solvents.

Experimental Protocols

General Procedure: Suzuki-Miyaura Coupling on Protected Amino Acid

Scope: Coupling of Fmoc-4-Halo-D-Phe-OH with Phenylboronic Acid.

Materials
  • Substrate: Fmoc-4-X-D-Phe-OH (1.0 equiv)

  • Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: K2CO3 (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Dissolution: In a reaction vial equipped with a magnetic stir bar, dissolve the Fmoc-amino acid and boronic acid in 1,4-Dioxane (0.1 M concentration).

  • Base Addition: Add the aqueous K2CO3 solution.

  • Degassing: Sparge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM quickly under inert flow.

  • Reaction (The Divergence):

    • For 4-Iodo-D-Phe: Stir at Room Temperature (25°C) for 2–4 hours.

    • For 4-Bromo-D-Phe: Heat to 80°C for 6–12 hours.

  • Quench & Workup: Dilute with EtOAc, wash with 1M HCl (to protonate the carboxylic acid), brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Decision Matrix & Workflow

Use this logic flow to select the correct starting material for your specific application.

DecisionMatrix Start Start: Select Halogen for Coupling TempSensitive Is the substrate/peptide temperature sensitive? Start->TempSensitive Scale Is the reaction scale >10g? TempSensitive->Scale No UseIodo USE 4-IODO-D-PHE (High Reactivity, Mild Conditions) TempSensitive->UseIodo Yes (>50°C degrades) Complex Is the coupling partner sterically hindered? Scale->Complex No UseBromo USE 4-BROMO-D-PHE (Cost Effective, Robust) Scale->UseBromo Yes (Cost driver) Complex->UseIodo Yes (Needs boost) Complex->UseBromo No (Standard)

Figure 2: Selection Logic for 4-Halo-D-Phenylalanine derivatives.

References

  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
  • Hydrodehalogenation Side Reactions

    • Navarro, O., et al.[4] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry, 2005.[4]

  • Suzuki Coupling Kinetics (Ar-I vs Ar-Br)

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Comparative Sonogashira Reactivity

    • Chinchilla, R., Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

  • Spengler, J., et al. "Suzuki-Miyaura Cross-Coupling on Solid-Phase: A Practical Guide." Journal of Peptide Science, 2010.

Sources

Publish Comparison Guide: X-ray Crystallography Data for 4-Bromo-D-phenylalanine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Utility of 4-Bromo-D-phenylalanine[1]

In the landscape of structure-based drug design (SBDD), 4-Bromo-D-phenylalanine (4-Br-D-Phe) represents a high-value chemical probe that serves two distinct, critical functions: crystallographic phasing and pharmacological optimization .

Unlike standard L-amino acids or non-halogenated variants, 4-Br-D-Phe introduces a heavy atom (Bromine, Z=35) for de novo phase determination while simultaneously imparting proteolytic resistance and unique halogen-bonding capabilities via the D-configuration. This guide objectively compares 4-Br-D-Phe against standard alternatives (SeMet, Native L-Phe, 4-Cl/I-Phe) to validate its utility in resolving complex peptide-protein interactions.

Comparative Analysis: Phasing Power & Anomalous Signal

The primary crystallographic advantage of 4-Br-D-Phe is the strong anomalous scattering of the bromine atom. For researchers struggling with molecular replacement bias or lacking homologous models, 4-Br-D-Phe offers a robust Single-wavelength Anomalous Dispersion (SAD) solution.[1]

Table 1: Anomalous Scattering Coefficients (Theoretical at K-edge)
ElementAtomic Number (Z)K-Absorption Edge (keV / Å)f" (max) [e⁻]Phasing Power Relative to SApplication Context
Bromine (Br) 35 13.47 / 0.920 ~3.8 (remote) / ~9.0 (peak) High SAD/MAD Phasing
Selenium (Se)3412.66 / 0.979~3.8 / ~6.0HighStandard (SeMet)
Iodine (I)5333.17 / 0.374*~6.7 (at Cu Kα)Very HighSIRAS/SAD (Low res)
Sulfur (S)162.47 / 5.018~0.56 (at Cu Kα)LowS-SAD (High redundancy req.)

*Note: Iodine is often used at Cu Kα (1.54 Å) where it has a strong f" of ~7e⁻, similar to Br at its edge.[1]

Technical Insight: While Selenomethionine (SeMet) is the gold standard for protein expression, it is chemically labile and requires auxotrophic bacterial strains. 4-Br-D-Phe , incorporated via Solid Phase Peptide Synthesis (SPPS), is chemically stable and allows for precise heavy-atom placement in peptide ligands without perturbing the target protein's folding machinery.

Structural Integrity: Halogen Bonding & Stereochemistry

Beyond phasing, 4-Br-D-Phe is a structural probe. The "D" stereochemistry induces specific backbone conformations (often favoring


-turns or destabilizing 

-helices in L-protein contexts), while the bromine atom acts as a Sigma-Hole donor for halogen bonding.
Mechanism: The Sigma-Hole Effect

Halogen bonds (X-bond) are directional interactions (


) where the electropositive "cap" (sigma-hole) of the halogen interacts with a nucleophile (Lewis base, e.g., Carbonyl Oxygen).
  • 4-F-Phe: No sigma hole; purely hydrophobic/metabolic stability.

  • 4-Cl-Phe: Weak sigma hole; often insufficient for driving conformation.

  • 4-Br-Phe: Optimal balance. Strong, directional sigma hole (~1.9 Å bond length) without the massive steric bulk of Iodine.

  • 4-I-Phe: Strongest sigma hole, but steric clash often disrupts binding pockets (

    
    ).
    
Table 2: Structural & Pharmacological Comparison
DerivativeProteolytic StabilitySteric Radius (Å)Halogen Bond StrengthCrystallographic Utility
4-Br-D-Phe High (D-isomer) 1.85 Moderate-Strong SAD Phasing + Ligand Locking
4-Br-L-PheLow (Native-like)1.85Moderate-StrongSAD Phasing only
4-I-D-PheHigh1.98Very StrongPhasing (Risk of steric clash)
Native PheLow1.70NoneReference Structure

Experimental Workflow: Incorporation & Crystallization

To ensure data integrity, the incorporation of 4-Br-D-Phe must follow a strict protocol to avoid racemization and ensure occupancy.

Protocol A: Solid Phase Peptide Synthesis (SPPS)
  • Coupling Reagent: Use HATU/HOAt to minimize racemization of the sensitive D-center.

  • Deprotection: Standard Fmoc protocols apply. 4-Br-Phe is stable to TFA cleavage.

  • Validation: Mass Spectrometry (ESI-MS) must confirm the characteristic isotopic pattern of Bromine (

    
    ).
    
Protocol B: Co-Crystallization Strategy
  • Complex Formation: Incubate Protein (

    
    ) with 4-Br-D-Phe peptide ligand (molar ratio 1:1.5) for 1 hour at 4°C.
    
  • Screening: Use sparse-matrix screens (e.g., JCSG+, Index).

  • Optimization: If nucleation is poor, micro-seed with native complex crystals.

  • Data Collection: Collect at the Bromine K-edge (0.9198 Å) for maximum anomalous signal.

Visualization: Structural Logic & Workflow

G cluster_0 Synthesis & Validation cluster_1 Crystallography Pipeline cluster_2 Data Output SPPS SPPS Incorporation (Fmoc-4-Br-D-Phe) QC QC: ESI-MS (Isotopic Split 79/81) SPPS->QC Verify Purity Complex Complex Formation (Protein + Ligand 1:1.5) QC->Complex Pass Cryst Crystallization (Hanging Drop) Complex->Cryst Xray Data Collection (λ = 0.9198 Å) Cryst->Xray Single Crystal Phasing SAD Phasing (Substructure Solution) Xray->Phasing Anomalous Signal > 1.5 Map Electron Density Map (Anomalous Difference) Phasing->Map Phase Extension

Caption: Integrated workflow for synthesizing, validating, and crystallizing 4-Br-D-Phe complexes for SAD phasing.

Mechanistic Diagram: Halogen Bonding in Binding Pockets

The following diagram illustrates the specific interaction geometry provided by 4-Br-D-Phe within a target binding pocket, contrasting the "Sigma Hole" effect with standard Van der Waals interactions.

Interaction Br Bromine Atom (Sigma Hole Donor) Target Target Carbonyl (C=O) (Lewis Base) Br->Target Halogen Bond (Directional 160-180°) PheRing D-Phe Ring (Scaffold) PheRing->Br C-Br Bond VDW Hydrophobic Pocket (Non-specific) PheRing->VDW Pi-Stacking / VdW

Caption: Directional Halogen Bonding mechanism utilized by 4-Br-D-Phe to enhance ligand affinity and specificity.

References

  • Dauter, Z., & Dauter, M. (2007). Anomalous signal of light elements for phasing protein structures. Methods in Molecular Biology. Retrieved from [Link]

  • Wilcken, R., et al. (2013). Halogen Bonding in Protein–Ligand Complexes: Design, Structure, and Thermodynamics. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Molecular formulae of halogenated peptides and crystallographic analysis. Retrieved from [Link]

Sources

Benchmarking Synthetic Routes for Halogenated D-Phenylalanine Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide for researchers, scientists, and drug development professionals.

Halogenated D-phenylalanine derivatives are invaluable chiral building blocks in modern drug discovery. The strategic incorporation of halogens (F, Cl, Br, I) into the D-phenylalanine scaffold can profoundly enhance the pharmacological properties of peptides and small molecules, improving their metabolic stability, binding affinity, and membrane permeability.[1][2] Given their significance, the efficient and enantioselective synthesis of these non-canonical amino acids is a critical challenge.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing halogenated D-phenylalanine derivatives. We move beyond simple protocol recitation to explain the underlying causality of experimental choices, offering field-proven insights into the advantages and limitations of each route. The methodologies discussed range from established asymmetric chemical syntheses to cutting-edge biocatalytic transformations, providing a comprehensive benchmark for researchers selecting a synthetic pathway.

Asymmetric Chemical Synthesis: The Classical Workhorse

Chemical synthesis offers robust and scalable methods for producing a wide array of halogenated D-phenylalanine analogues. The dominant strategy involves creating the chiral center through asymmetric hydrogenation of a prochiral precursor.

Strategy 1: Asymmetric Hydrogenation of Halogenated Acetamidocinnamic Acids

This is a cornerstone of industrial D-amino acid synthesis, prized for its high enantioselectivity and reliability. The logic of this approach is to build a flat, prochiral precursor molecule—a halogenated acetamidocinnamic acid—and then use a chiral catalyst to add hydrogen across the double bond from a specific face, setting the desired (R)-stereochemistry for the D-enantiomer.

Causality of Experimental Design: The success of this reaction hinges on the chiral catalyst, typically a rhodium complex with a chiral phosphine ligand. The ligand creates a specific three-dimensional pocket around the metal center. The substrate coordinates to the rhodium, and the steric and electronic properties of the ligand-substrate complex dictate the face of the double bond that is presented for hydrogenation, leading to a high excess of one enantiomer. The subsequent hydrolysis step is a standard deprotection that must be mild enough to avoid racemization.

Experimental Workflow: Asymmetric Hydrogenation

sub Halogenated Acetamidocinnamic Acid step1 Asymmetric Hydrogenation (Methanol, 3MPa, 30°C) sub->step1 h2 H₂ Gas h2->step1 cat Chiral Rh Catalyst (e.g., [Rh(COD)L*]BF₄) cat->step1 inter N-Acetyl-D-phenylalanine Derivative (Protected) step1->inter High e.e. step2 Acid Hydrolysis (e.g., HCl) inter->step2 prod Halogenated D-Phenylalanine step2->prod

Caption: Workflow for Asymmetric Hydrogenation Route.

Detailed Protocol: Synthesis of 4-Chloro-D-phenylalanine [3] This protocol is adapted from established patent literature for the synthesis of chiral D-phenylalanine derivatives.[3]

  • Asymmetric Hydrogenation:

    • To a pressure reactor, add (Z)-2-acetamido-3-(4-chlorophenyl)acrylic acid (10.0 g).

    • Add a methanol solution containing the chiral catalyst [Rh(1,5-cyclooctadiene)((1R,2R)-bis[(2-methoxyphenyl)phenylphosphino]ethane)]BF₄ (catalyst loading typically 0.01-0.1 mol%).

    • Seal the reactor and purge with hydrogen gas three times.

    • Pressurize the reactor with hydrogen to 3 MPa.

    • Maintain the internal temperature at 30°C and stir for 5-8 hours. Monitor hydrogen uptake; repressurize if necessary.

    • Upon reaction completion (monitored by TLC or HPLC), vent the reactor and concentrate the solution under reduced pressure to obtain crude N-acetyl-4-chloro-D-phenylalanine.

  • Hydrolysis:

    • To the crude product from the previous step, add a 10% solution of hydrochloric acid (100 mL).

    • Heat the mixture to 95-100°C with stirring for 6 hours.

    • Cool the reaction mixture and neutralize to pH ~7 with a suitable base (e.g., triethylamine or NaOH solution).

    • The product will precipitate. Collect the solid by filtration, wash with cold water (40 mL), and dry under vacuum to yield 4-Chloro-D-phenylalanine.

Biocatalytic Synthesis: The Modern, Selective Approach

Biocatalysis offers an elegant and sustainable alternative to traditional chemical methods. Enzymes operate under mild aqueous conditions with exquisite stereo- and regioselectivity, often obviating the need for protecting groups and reducing hazardous waste.[4][5][6]

Strategy 2: Engineered Phenylalanine Ammonia Lyases (PALs)

Phenylalanine ammonia lyases (PALs) are remarkable enzymes that naturally catalyze the reversible elimination of ammonia from L-phenylalanine to form cinnamic acid. Crucially, through rational protein engineering, the enantioselectivity of some PALs has been inverted, creating powerful biocatalysts for the synthesis of D-phenylalanine derivatives from the corresponding cinnamic acids.[7][8][9]

Causality of Experimental Design: The native enzyme's active site is perfectly shaped to bind cinnamic acid and deliver ammonia to one face of the double bond, producing the L-amino acid. Scientists have identified key amino acid residues lining this active site (e.g., L205 in PAL from Planctomyces brasiliensis).[7] By mutating this residue (e.g., changing leucine to a bulkier phenylalanine), the substrate is forced to bind in a slightly different orientation. This reorientation flips the face of the double bond that is exposed to ammonia attack, resulting in the formation of the D-enantiomer with extremely high fidelity. This approach is particularly effective for cinnamic acids bearing electron-withdrawing groups, which accelerates the hydroamination reaction.[8]

Experimental Workflow: PAL-Catalyzed Asymmetric Hydroamination

sub Halogenated Cinnamic Acid step1 Asymmetric Hydroamination (Aqueous Buffer, pH 9-10, 30-40°C) sub->step1 nh3 Ammonia Source (e.g., NH₄OH) nh3->step1 pal Engineered D-selective PAL (e.g., PbPAL L205F) pal->step1 prod Halogenated D-Phenylalanine step1->prod >99% e.e.

Caption: Workflow for Engineered PAL Biocatalysis.

Detailed Protocol: Synthesis of 4-Fluoro-D-phenylalanine [7][8] This protocol is a representative example based on published chemoenzymatic cascade methods.[8]

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a 100 mM bicarbonate buffer and adjust the pH to 10.0.

    • Add 4-fluorocinnamic acid to a final concentration of 10-50 mM.

    • Add ammonium carbamate or ammonium hydroxide to a final concentration of 2-5 M as the ammonia source.

    • Initiate the reaction by adding the engineered D-selective PAL enzyme (either as a purified lyophilizate or as a whole-cell catalyst).

  • Reaction Execution:

    • Stir the mixture at 30-40°C.

    • Monitor the conversion of the starting material and the formation of 4-fluoro-D-phenylalanine by HPLC using a chiral column to simultaneously track yield and enantiomeric excess.

    • The reaction typically reaches high conversion (>90%) within 24 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, terminate it by adding acid to lower the pH, which will precipitate the enzyme (if not immobilized).

    • Remove the catalyst by centrifugation or filtration.

    • The product can be isolated from the supernatant by standard methods such as crystallization or ion-exchange chromatography.

Comparative Benchmarking

The choice of synthetic route depends on factors such as available equipment, scale, cost, and the specific target molecule. The following table provides a direct comparison of the benchmarked strategies.

FeatureStrategy 1: Asymmetric Hydrogenation Strategy 2: Engineered PAL Biocatalysis
Starting Materials Halogenated Acetamidocinnamic AcidHalogenated Cinnamic Acid
Key Reagent/Catalyst Chiral Rhodium-Phosphine ComplexEngineered D-selective PAL Enzyme
Stereoselectivity (e.e.) Typically >95%Excellent, often >99%[7][9]
Typical Yield High (often >90% over two steps)High (often >90%)[8]
Reaction Conditions High pressure (H₂), organic solventsAqueous buffer, atmospheric pressure, mild temp.
Key Advantages Well-established, highly scalable, broad substrate scopeExceptional enantioselectivity, sustainable ("green") process, atom-economic, no protecting groups needed
Key Limitations Expensive and air-sensitive noble metal catalysts, high-pressure equipment required, multi-step processSubstrate scope can be limited (best for electron-deficient rings), enzyme availability and cost may be a factor

Authoritative Insights and Future Outlook

Asymmetric Chemical Synthesis remains the dominant industrial method due to its proven scalability and broad applicability. The primary drawback is the reliance on expensive and often toxic heavy metal catalysts. Future developments in this area will likely focus on replacing noble metals with more abundant and less toxic alternatives like iron or nickel, and on developing catalysts that operate under milder conditions.

Biocatalysis , particularly with engineered enzymes like PALs, represents the future of chiral amino acid synthesis.[7][8] Its unparalleled selectivity and environmentally benign nature are powerful advantages. The primary hurdle has been the perceived limitation of substrate scope and enzyme stability. However, advances in protein engineering are rapidly overcoming these challenges. We are seeing the development of robust enzymes with expanded substrate ranges, and process intensification using techniques like enzyme immobilization is making biocatalysis viable on an industrial scale.[10]

For the modern researcher, the choice is clear. For initial discovery and synthesis of novel analogues, especially those with electron-withdrawing halogen substituents, the engineered PAL approach offers a rapid, clean, and highly selective route.[8][9] For large-scale manufacturing campaigns where a process is already established, asymmetric hydrogenation remains a reliable, albeit less green, option. The continued evolution of biocatalysis promises to further tip the scales, making it the preferred method for both discovery and manufacturing in the years to come.

References

  • CN102234241A - Chemical synthesis method of chiral D-phenylalanine - Google P
  • Hu, Y. (1985). The Mechanisms for Synthesis of Phenylalanine. As cited in "A Preliminary Introduction to the Nature of Phenylalanine and Some Basic Reactions Related to It" - SciTePress. [Link]

  • Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]

  • Neumann, C. S., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Natural Product Reports, 34(2), 123–153. [Link]

  • Payne, J. T., et al. (2015). Halogenases for biosynthetic pathway engineering: Toward new routes to naturals and non-naturals. Critical Reviews in Biotechnology, 35(1), 86-97. [Link]

  • Maji, S. K., et al. (2020). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano, 14(11), 15948–15960. [Link]

  • Kagan, H. M. (1971). Yeast Phenylalanine Ammonia-lyase. As referenced in a request for a paper on the enzymatic synthesis of halogen derivatives. [Link]

  • Buslov, I., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Angewandte Chemie International Edition, e202511739. [Link]

  • Al-Hadedi, A. A. M., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(31), 18367–18392. [Link]

  • Gotor-Fernández, V., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(9), 2795–2799. [Link]

  • Patsch, D., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15610. [Link]

  • Augusti, R., et al. (2008). Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. Journal of Mass Spectrometry, 43(8), 1064-1070. [Link]

  • Chang, W. C., et al. (2019). A family of radical halogenases for the engineering of amino-acid-based products. Nature Chemical Biology, 15(10), 1009–1016. [Link]

  • Garg, S., et al. (2007). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules, 12(4), 845–853. [Link]

  • Centelles, J. J. (2018). Comparison between a Biochemical Pathway and Organic Chemical Synthesis. Archives of Organic and Inorganic Chemical Sciences, 2(2). [Link]

  • Fülöp, F., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Biomolecules, 11(4), 582. [Link]

  • Dong, C., et al. (2009). Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research, 42(1), 148–157. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • Romero-Fernández, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4216–4226. [Link]

  • Kumar, A., et al. (2021). Post-synthesis modification of 4-iodophenylalanine-containing peptides via a telescopic Sonogashira coupling/click reaction strategy. Organic & Biomolecular Chemistry, 19(3), 563-568. [Link]

  • Centelles, J. J. (2018). Comparison between a Biochemical Pathway and Organic Chemical Synthesis. Lupine Publishers. [Link]

  • Buslov, I., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. ResearchGate. [Link]

  • Chaly, T., et al. (1993). Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-[fluorine-18]fluoro-DL-phenylalanine. Journal of Medicinal Chemistry, 36(19), 2842–2846. [Link]

  • Abe, T., et al. (2018). Recent progress in the use of diaziridine-based sweetener derivatives to elucidate the chemoreception mechanism of the sweet taste receptor. ResearchGate. [Link]

  • Pinto, D., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link]

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. [Link]

  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of D-4-Iodophenylalanine. [Link]

  • Bergel, F., & Stock, J. A. (1953). As referenced in "Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine". E-Journal of Chemistry. [Link]

  • Ni, Y., & Li, Z. (2017). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Catalysts, 7(12), 378. [Link]

  • Zhang, Y., et al. (2024). Integrated Volatile Metabolome and Transcriptome Analysis Provides Insights into Floral Aroma Biosynthesis in Waterlilies (Nymphaea L.). Plants, 13(3), 384. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.